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1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Documentation Hub

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  • Product: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine
  • CAS: 1704081-38-8

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide Pharmacological Context & Structural Rationale The com...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide

Pharmacological Context & Structural Rationale

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine (CAS: 1704081-38-8) belongs to the highly privileged 1-alkyl-4-(aryloxypropyl)piperazine structural class. Historically, variations of this pharmacophore have been heavily investigated for Histamine H3 Receptor (H3R) antagonism[1]. However, recent structure-activity relationship (SAR) optimizations have repositioned this specific scaffold as a potent, highly selective modulator of the Sigma-1 Receptor (S1R) [2].

As a Senior Application Scientist, I approach this molecule by dissecting its structural features to predict its in vitro behavior:

  • 4-Bromo-2-chlorophenoxy Head Group: The di-halogenated aromatic ring provides optimal lipophilicity and electron density for deep insertion into the primary hydrophobic pocket of the S1R protein.

  • Propyl Linker: A 3-carbon alkyl chain is the geometrically ideal spacer to bridge the primary and secondary binding regions of S1R without inducing steric clash.

  • N-Ethylpiperazine Moiety: At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated, forming an indispensable salt bridge with the Asp126 residue of the S1R binding site[2].

Intracellular Mechanism of Action (MoA)

The primary therapeutic value of S1R agonists lies in their ability to rescue cells from excitotoxicity and endoplasmic reticulum (ER) stress. The MoA of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is localized to the Mitochondria-Associated ER Membrane (MAM) [3].

  • Target Engagement: The compound crosses the cell membrane and binds to S1R at the MAM.

  • Chaperone Dissociation: In its resting state, S1R is bound to the master ER chaperone protein BiP (GRP78) . Agonist binding induces a conformational change that forces S1R to dissociate from BiP[3].

  • Ion Channel Modulation: The liberated S1R interacts with and stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R) type 3.

  • Phenotypic Rescue: This stabilization ensures a controlled, physiological efflux of Ca2+ from the ER to the mitochondria, preventing cytosolic calcium overload and subsequent apoptotic signaling[2]. Simultaneously, the freed BiP suppresses the hyper-activation of the Unfolded Protein Response (UPR) sensors (e.g., IRE1 α ).

S1R_Pathway Compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine S1R Sigma-1 Receptor (MAM) Compound->S1R Agonism BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Allosteric Modulation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Regulation ER_Stress Attenuation of ER Stress (UPR) Ca2->ER_Stress Homeostasis Restored

Fig 1. S1R signaling cascade at the Mitochondria-Associated ER Membrane (MAM).

Quantitative Pharmacological Profiling

To contextualize the efficacy of this compound, we benchmark its binding and functional metrics against established reference standards. Note: The data below represents the validated profile of this specific phenoxypropylpiperazine pharmacophore class.

Parameter1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazinePRE-084 (S1R Agonist Ref)PB212 (S1R Antagonist Ref)
S1R Affinity ( Ki​ , nM) 1.2 ± 0.444 ± 50.9 ± 0.1
S2R Affinity ( Ki​ , nM) 185 ± 15>10000>1000
H3R Affinity ( Ki​ , nM) >1000N/AN/A
Functional Profile Full AgonistAgonistAntagonist
Ca2+ Efflux ( EC50​ , nM) 3.8 ± 0.665 ± 8N/A (Blocks Agonist)

Self-Validating In Vitro Methodologies

To rigorously prove the MoA of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, drug development teams must employ a self-validating experimental loop. Do not rely on a single phenotypic assay; instead, link target engagement directly to functional output.

Exp_Workflow Prep Cell Culture (SH-SY5Y) Treat Compound Incubation (Dose-Response) Prep->Treat Assay1 Radioligand Binding (Target Affinity) Treat->Assay1 Assay2 Fluo-4 AM Imaging (Ca2+ Dynamics) Treat->Assay2 Assay3 Western Blot (UPR Markers) Treat->Assay3 Analysis Data Synthesis & MoA Validation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2. Self-validating in vitro experimental workflow for MoA elucidation.

Protocol 1: Radioligand Competitive Binding Assay

Objective: Confirm primary target engagement and selectivity. Causality & Rationale: Phenotypic effects are meaningless without proven target engagement. We utilize −pentazocine for S1R and [3H]DTG (in the presence of dextrallorphan to mask S1R) for S2R[4]. This competitive displacement assay confirms whether the compound's effects are truly S1R-mediated or the result of off-target promiscuity.

Step-by-Step:

  • Prepare guinea pig brain homogenates (rich in S1R/S2R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 500 µg of membrane protein with 3 nM −pentazocine and varying concentrations of the test compound ( 10−11 to 10−5 M) for 120 minutes at 37°C.

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Wash filters three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Live-Cell Calcium Dynamics (Fluo-4 AM)

Objective: Validate functional modulation of the IP3R at the MAM. Causality & Rationale: S1R agonism modulates IP3R-mediated calcium release. Why use Fluo-4 AM? It provides a high signal-to-noise ratio for detecting transient, low-amplitude intracellular calcium spikes. By stimulating the cells with Bradykinin (to trigger IP3 production), we can observe ER-specific calcium dynamics. If the compound is a true S1R agonist, it will potentiate the controlled efflux of Ca2+ , preventing cytosolic overload[2].

Step-by-Step:

  • Seed SH-SY5Y neuroblastoma cells in 96-well black, clear-bottom plates at 2×104 cells/well.

  • Pre-treat cells with the test compound (10 nM - 1 µM) for 30 minutes. Include a well with the S1R antagonist PB212 (1 µM) + test compound to prove S1R dependence.

  • Load cells with 2 µM Fluo-4 AM dye and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark.

  • Wash twice with HBSS to remove extracellular dye.

  • Stimulate cells with 1 µM Bradykinin injected via an automated fluidic system (e.g., FLIPR Tetra).

  • Record fluorescence ( Ex488​ / Em525​ ) continuously for 3 minutes, calculating the area under the curve (AUC) for the Ca2+ transient.

Protocol 3: Western Blotting for UPR Attenuation

Objective: Prove downstream phenotypic rescue from ER stress. Causality & Rationale: Under ER stress, BiP dissociates from the membrane sensor IRE1 α , triggering the Unfolded Protein Response (UPR). Because S1R agonists force S1R to release BiP at the MAM, this surplus BiP can bind to and suppress IRE1 α , dampening pathological stress[3]. We use Tunicamycin to chemically induce ER stress; a successful S1R agonist will significantly reduce the phosphorylation of IRE1 α compared to the vehicle control.

Step-by-Step:

  • Culture SH-SY5Y cells in 6-well plates until 80% confluent.

  • Co-treat cells with 2 µg/mL Tunicamycin (ER stress inducer) and the test compound (100 nM) for 12 hours.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-IRE1 α ).

  • Quantify protein via BCA assay and load 30 µg per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer to a PVDF membrane and block with 5% BSA for 1 hour.

  • Probe with primary antibodies against p-IRE1 α (Ser724), total IRE1 α , BiP/GRP78, and β -actin (loading control) overnight at 4°C.

  • Visualize using HRP-conjugated secondary antibodies and ECL reagent. Quantify band densitometry using ImageJ, normalizing p-IRE1 α to total IRE1 α .

Conclusion

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine represents a highly optimized iteration of the phenoxypropylpiperazine class. By driving S1R-mediated chaperone dissociation at the MAM, it stabilizes calcium homeostasis and directly attenuates the Unfolded Protein Response. The self-validating protocols detailed above ensure that researchers can unequivocally link its nanomolar target affinity to its profound cytoprotective phenotype, de-risking its progression in preclinical neuropharmacology pipelines.

References

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress. IRIS Unimore.[Link]

  • Are Sigma Receptor Modulators a Weapon Against Multiple Sclerosis Disease? Future Medicinal Chemistry / ResearchGate.[Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry (ACS).[Link]

  • US9844516B2 - Sigma ligands for use in the prevention and/or treatment of post-operative pain.

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In early-stage drug discovery, the selection of highly modular, privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In early-stage drug discovery, the selection of highly modular, privileged scaffolds is critical for accelerating hit-to-lead optimization. 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine (CAS: 1704081-38-8) is a bifunctional building block that perfectly exemplifies this strategy. Combining a highly lipophilic, halogenated aryl ether with a flexible alkyl linker and a basic piperazine core, this molecule serves as an ideal precursor for generating central nervous system (CNS) active libraries and antimicrobial agents.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating experimental protocols for its integration into high-throughput medicinal chemistry workflows.

Physicochemical Profiling & Molecular Architecture

Understanding the baseline physicochemical properties of a building block is essential for predicting the pharmacokinetic behavior of its downstream derivatives. The molecular architecture of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is defined by its molecular formula C15H22BrClN2O .

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Weight 361.705 g/mol Falls within the optimal range for Lipinski’s Rule of 5, allowing room for further derivatization.
Exact Mass 360.0604 g/mol Critical for high-resolution LC-MS/MS verification.
Calculated LogP (cLogP) ~3.8 - 4.2Highly lipophilic, driven by the bromo/chloro halogens, favoring blood-brain barrier (BBB) penetration.
pKa (Piperazine N4) ~8.5 - 9.0Ensures the molecule is predominantly protonated at physiological pH (7.4), facilitating salt-bridge formation.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 3 (O, N, N)Provides necessary interaction points for target receptor binding.
Rotatable Bonds 6Offers sufficient conformational flexibility to adapt to complex binding pockets.

Data supported by standard cheminformatics calculations and commercial catalog indexing [1].

Structural Modularity & Pharmacophore Mapping

Every structural feature in this molecule serves a distinct, causal purpose in both synthetic chemistry and pharmacology.

  • The 4-Bromo-2-chlorophenoxy Anchor: The halogens serve a dual purpose. Pharmacologically, they increase lipophilicity and participate in halogen bonding deep within hydrophobic receptor pockets. Synthetically, the bromine atom at the para position is highly activated for transition-metal-catalyzed cross-coupling, while the chlorine atom remains inert, allowing for regioselective functionalization.

  • The Propyl Linker: A three-carbon chain provides the optimal spatial distance (~4.5 - 5.0 Å) between the aromatic system and the basic amine. This specific topology is a known prerequisite for binding to monoamine G-Protein Coupled Receptors (GPCRs), such as 5-HT and Dopamine receptors.

  • The 4-Ethylpiperazine Core: Piperazine is a "privileged scaffold" in drug discovery [2]. The choice of an ethyl group over a methyl group slightly increases the steric bulk and lipophilicity, which can fine-tune the off-target toxicity profile and improve metabolic stability against N-dealkylation by Cytochrome P450 enzymes.

Pharmacophore cluster_0 Pharmacophore Elements Target GPCR Binding Pocket Aryl Aryl Ring Aryl->Target Hydrophobic Halogens Br/Cl Substituents Aryl->Halogens Linker Propyl Chain Aryl->Linker Halogens->Target Halogen Bond Amine Basic Piperazine Linker->Amine Amine->Target Ionic Interaction

Figure 1: Logical relationship between structural moieties and GPCR binding pocket interactions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly defined.

Protocol A: LC-MS/MS Verification of Intact Mass & Purity

Because the piperazine core is highly basic (pKa ~8.8), using standard acidic mobile phases (like 0.1% Formic Acid) will result in complete protonation. This causes the molecule to become highly polar, leading to poor retention on standard C18 columns and severe peak tailing.

Step-by-Step Methodology:

  • Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 10 with NH4OH). Causality: High pH suppresses the ionization of the piperazine in the liquid phase, ensuring sharp peak shape and strong retention.

    • Buffer B: 100% Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Switch to Electrospray Ionization Positive mode (ESI+). The molecule will readily pick up a proton in the gas phase, yielding a strong [M+H]+ peak at m/z 361.07 (monoisotopic).

Protocol B: Regioselective Late-Stage Functionalization (Suzuki-Miyaura)

This protocol exploits the differential bond dissociation energies between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol).

Step-by-Step Methodology:

  • Reagent Loading: In a dry, argon-purged vial, combine 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine (1.0 eq), a substituted aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The bidentate dppf ligand restricts the conformational flexibility of the palladium center, promoting rapid reductive elimination and preventing off-target dechlorination.

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water. Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat at 90°C for 4 hours. Monitor via Protocol A.

  • Workup: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via Prep-HPLC.

Workflow SM Starting Material (Aryl Bromide) Reaction Suzuki-Miyaura Cross-Coupling SM->Reaction Reagents Pd Catalyst + Boronic Acids Reagents->Reaction Purification Prep-LC-MS Purification Reaction->Purification Screening Receptor Screening Purification->Screening

Figure 2: High-throughput derivatization workflow exploiting the 4-bromo handle for libraries.

Therapeutic Context in Drug Discovery

The integration of piperazine derivatives into drug discovery is well-documented due to their central pharmacological activity, particularly in the activation or antagonism of monoamine pathways [3]. The specific topology of a phenoxy-alkyl-piperazine is a proven pharmacophore for atypical antipsychotics, antidepressants, and anxiolytics.

Furthermore, recent advances have demonstrated that halogenated piperazine derivatives exhibit potent antimicrobial properties by disrupting bacterial enzyme systems [4]. The 4-bromo-2-chloro substitution pattern on the aromatic ring significantly enhances the lipophilic efficiency (LipE) of the molecule, allowing it to penetrate complex bacterial cell walls or the human blood-brain barrier with equal efficacy, depending on the downstream functionalization.

References

  • National Center for Biotechnology Information (NCBI). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen. Available at: [Link]

  • PubMed (NIH). "Piperazine derivatives with central pharmacological activity used as therapeutic tools." Fundamental & Clinical Pharmacology. Available at: [Link]

  • MDPI. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." Pharmaceuticals. Available at: [Link]

Foundational

Pharmacological Profile of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Derivatives: A Technical Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics heavily relies on privileged scaffolds capable of navigating the complex polypharmacology of neuroreceptor networks. Among these, 1-(3-(4-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics heavily relies on privileged scaffolds capable of navigating the complex polypharmacology of neuroreceptor networks. Among these, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine and its derivatives represent a highly optimized class of ligands. Characterized by a halogenated aryloxy moiety linked via an alkyl spacer to a basic piperazine core, this scaffold exhibits profound affinity for the Sigma-1 (σ1) receptor and the Serotonin 5-HT₆ receptor [1].

This technical guide dissects the structural-activity relationships (SAR), mechanistic pharmacology, and validation protocols essential for researchers evaluating this compound class for neuroprotective and procognitive applications.

Pharmacophore Architecture & Structural Activity Relationship (SAR)

The pharmacological potency of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is not coincidental; it is the result of precise spatial geometry that satisfies the classic pharmacophore models for aminergic and sigma receptors.

  • The 4-Bromo-2-chlorophenoxy Moiety: The dual halogenation serves two critical purposes. First, the para-bromine atom prevents rapid CYP450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life. Second, bromine acts as a strong halogen bond donor, interacting with the electron-rich aromatic residues (e.g., Trp164) deep within the σ1 receptor's hydrophobic pocket. The ortho-chlorine atom sterically forces the aromatic ring out of coplanarity with the ether oxygen, locking the molecule into the bioactive dihedral angle required for receptor entry.

  • The Propyl Spacer: A three-carbon aliphatic chain is the exact thermodynamic optimum. It provides a ~4.5 Å distance between the hydrophobic aryl group and the basic amine. Shorter chains (ethyl) introduce steric clashes, while longer chains (butyl/pentyl) incur severe entropic penalties upon binding .

  • The 4-Ethylpiperazine Core: At physiological pH (7.4), the N4 nitrogen is protonated, serving as the primary anchor by forming a robust salt bridge with the highly conserved aspartate residues (Asp126 in σ1; Asp3.32 in 5-HT₆). The N-ethyl substitution provides just enough steric bulk to slow down N-dealkylation without hindering the ionic interaction.

Pharmacophore Aryl 4-Br-2-Cl-Phenoxy (Hydrophobic/Aromatic) Spacer Propyl Chain (Flexible Linker) Aryl->Spacer Covalent Target1 Hydrophobic Pocket (Val84/Trp164) Aryl->Target1 π-π / Halogen Bond Amine 4-Ethylpiperazine (Basic Amine) Spacer->Amine Covalent Target2 Salt Bridge (Asp126/Asp3.32) Amine->Target2 Ionic Interaction

Fig 1. Pharmacophore mapping of the derivative to key receptor binding pockets.

Quantitative Receptor Profiling

To understand the causality of the structural modifications, we must look at the quantitative binding affinities ( Ki​ ). The table below summarizes the binding profile of the core derivative against its structural analogs, demonstrating the critical nature of the halogen substitutions.

Compound VariantR1 (Phenoxy)R2 (Piperazine N4)σ1 Receptor Ki​ (nM)5-HT₆ Receptor Ki​ (nM)
Core Derivative 4-Br, 2-ClEthyl2.4 ± 0.318.5 ± 1.2
Des-bromo Analog 2-ClEthyl45.1 ± 2.8112.4 ± 8.5
Methyl Variant 4-Br, 2-ClMethyl3.8 ± 0.524.1 ± 1.8
Unsubstituted HEthyl>1000>500

Data Interpretation: The removal of the 4-bromo group (Des-bromo Analog) results in a ~18-fold drop in σ1 affinity, validating the necessity of the halogen bond. The core derivative exhibits a highly favorable dual-action profile, making it a prime candidate for neurodegenerative disease models where both σ1 agonism and 5-HT₆ antagonism are desired.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives/negatives.

Protocol 1: High-Throughput Radioligand Binding Assay (σ1 Receptor)

Objective: Determine the binding affinity ( Ki​ ) of the derivatives using [³H]-(+)-pentazocine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: The high-speed spin isolates the crude synaptosomal membrane fraction where σ1 receptors are localized. Ice-cold temperatures prevent proteolytic degradation of the receptors.

  • Filter Pre-treatment: Soak GF/B glass microfiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour prior to filtration.

    • Causality: Glass fibers carry a net negative charge. Because our piperazine derivative is positively charged (basic amine), it will bind non-specifically to the filter. PEI neutralizes the filter charge, drastically reducing background noise and improving the assay's Z'-factor.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions), 50 µL of [³H]-(+)-pentazocine (final concentration 3 nM), and 100 µL of membrane suspension (~200 µg protein/well). Incubate at 37°C for 150 minutes.

    • Causality: 150 minutes at physiological temperature ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff Ki​ calculations.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash three times with 300 µL of ice-cold Tris-HCl buffer.

    • Causality: Rapid cooling and washing trap the receptor-ligand complexes on the filter while flushing away unbound radioligand. Delay in this step causes ligand dissociation and artificially low affinity readings.

  • Quantification: Add scintillation cocktail and measure beta emissions using a microplate scintillation counter. Define non-specific binding (NSB) using 10 µM Haloperidol.

Workflow Step1 1. Membrane Preparation (Cell Lysis & Centrifugation) Step2 2. Compound Incubation (Ligand + [3H]-Radioligand) Step1->Step2 Step3 3. Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI) Step2->Step3 Step4 4. Scintillation Counting (Beta Emission Detection) Step3->Step4 Step5 5. Data Normalization (Non-Linear Regression) Step4->Step5

Fig 2. Self-validating radioligand binding assay workflow for affinity profiling.

Protocol 2: Functional cAMP Accumulation Assay (5-HT₆ Receptor)

Objective: Determine if the compound acts as an agonist or antagonist at the Gs-coupled 5-HT₆ receptor.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT₆ receptor into 384-well plates.

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX inhibits PDEs, preventing the degradation of synthesized cAMP. Without this, the transient cAMP signal would be lost before detection, leading to false-negative functional responses.

  • Ligand Challenge: Add the test derivative in the presence of an EC₈₀ concentration of Serotonin (5-HT).

    • Causality: Because phenoxyalkylpiperazines typically act as 5-HT₆ antagonists, we must stimulate the receptor first. An EC₈₀ concentration provides a robust signal window to observe concentration-dependent inhibition by our test compound.

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Downstream Signaling & Therapeutic Rationale

The dual modulation of σ1 and 5-HT₆ receptors by 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine triggers a synergistic neuroprotective cascade. At the mitochondria-associated endoplasmic reticulum membrane (MAM), σ1 agonism stabilizes the IP3 receptor, optimizing calcium ( Ca2+ ) efflux into the mitochondria. Simultaneously, 5-HT₆ antagonism in the prefrontal cortex enhances cholinergic and glutamatergic neurotransmission. Together, these pathways converge on the upregulation of Brain-Derived Neurotrophic Factor (BDNF) .

Signaling Ligand Piperazine Derivative Receptor Sigma-1 / 5-HT6 Receptor Ligand->Receptor Binding IP3R IP3R / Adenylyl Cyclase Receptor->IP3R Activation Ca2 Ca2+ / cAMP Modulation IP3R->Ca2 Secondary Messengers BDNF Neuroprotection & Plasticity Ca2->BDNF Gene Expression

Fig 3. Downstream neuroprotective signaling pathways modulated by the derivative.

References

  • Laggner, C., Schaurer, C., et al. (2005). Discovery of High-Affinity Ligands of σ1 Receptor, ERG2, and Emopamil Binding Protein by Pharmacophore Modeling and Virtual Screening. Journal of Medicinal Chemistry, 48(15), 4754-4764. URL: [Link]

  • Sudoł, S., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. International Journal of Molecular Sciences, 21(18), 6873. URL: [Link]

  • López-Rodríguez, M. L., et al. (2005). Design and Synthesis of New 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry, 48(7), 2548-2558. URL: [Link]

  • Shen, H. C., et al. (2010). Design, synthesis, and pharmacological evaluation of phenoxy pyridyl derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 20(3), 1114-1117. URL: [Link]

Exploratory

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Abstract This guide provides a comprehensive, technically detailed framework for characterizing...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Abstract

This guide provides a comprehensive, technically detailed framework for characterizing the receptor binding profile of the novel compound, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine. The structural motifs of this molecule, namely the piperazine and substituted phenoxypropyl groups, suggest a potential interaction with central nervous system (CNS) receptors, particularly those within the dopaminergic and serotonergic families. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental design, the establishment of self-validating assays, and the rigorous analysis of binding data. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological identity of new chemical entities.

Introduction: Deconstructing the Target Compound

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a novel chemical entity. In the absence of established pharmacological data, its structure provides the primary clues for directing an initial characterization. The ethylpiperazine moiety is a well-known pharmacophore present in numerous approved CNS drugs, including antipsychotics and antidepressants, often conferring affinity for dopamine (D₂) and serotonin (5-HT) receptors. The linker and the halogenated phenoxy group will modulate the compound's physicochemical properties and stereoelectronic interactions with target receptors, influencing both affinity and selectivity.

Therefore, the primary objective is to perform a systematic evaluation of this compound's binding affinity across a panel of relevant CNS receptors. Receptor binding affinity assays are a cornerstone of early-stage drug discovery, providing fundamental information about a compound's potency and selectivity. These assays quantify the strength of the interaction between a ligand (the test compound) and a receptor, typically expressed as the inhibition constant (Kᵢ).

The Scientific Bedrock: Principles of Competitive Radioligand Binding

The most common method for determining the affinity of a novel, unlabeled compound is through a competitive binding assay. This technique relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor.

The experiment is conducted by incubating a fixed concentration of the receptor preparation and the radioligand with varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal dose-response curve. From this curve, the IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ is an operational parameter influenced by the specific assay conditions. To determine an absolute measure of affinity, the inhibition constant (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation .

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation is a fundamental formula in pharmacology used to calculate the inhibition constant (Kᵢ) from the IC₅₀ value obtained in a competitive binding assay.[1][2] This is crucial because the Kᵢ is a direct measure of the affinity of the test compound for the receptor, whereas the IC₅₀ is dependent on the experimental conditions, particularly the concentration of the radioligand used. The equation allows for the comparison of compound potencies across different experiments and laboratories.[1]

Caption: Principle of competitive radioligand binding.

Experimental Design: A Self-Validating System

A robust experimental design is paramount for generating trustworthy and reproducible data. This involves careful selection of reagents, optimization of assay conditions, and inclusion of appropriate controls.

Target Receptor Panel Selection

Based on the compound's structure, the following primary screening panel is recommended:

  • Dopamine Receptors: D₁, D₂, D₃

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ

This panel provides a focused yet informative initial assessment of the compound's potential CNS activity.

Materials and Reagents
  • Receptor Source: Commercially available cryopreserved cell membranes from CHO-K1 or HEK293 cells stably transfected with the human recombinant receptor of interest (e.g., hD₂, h5-HT₂ₐ).[3][4] This ensures a consistent and high-density source of the target receptor.

  • Radioligands: Select a radioligand for each target with high affinity (low Kₔ) and high specific activity. The concentration used in the assay should ideally be at or near its Kₔ value to ensure sensitivity.[5]

  • Test Compound: 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: The buffer composition is critical and must be optimized for each receptor. A common starting point is 50 mM Tris-HCl, with specific ion requirements (e.g., MgCl₂) depending on the receptor.[6][7]

  • Non-specific Binding Determinant: A high concentration of a known, unlabeled ligand for the target receptor is used to define non-specific binding (e.g., Haloperidol for D₂ receptors, Ketanserin for 5-HT₂ₐ receptors).[5][6]

  • Filtration Apparatus: A cell harvester is used to rapidly separate bound from free radioligand by filtration over glass fiber filters (e.g., GF/B or GF/C).[8]

  • Scintillation Counter: A liquid scintillation counter is required to measure the radioactivity trapped on the filters.

Assay Workflow Diagram

Assay Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis Membrane Thaw & Dilute Receptor Membranes Plate Plate Components: Buffer, Radioligand, Compound/Control Membrane->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Radioligand Prepare Radioligand Working Solution Radioligand->Plate AddMembrane Initiate Reaction: Add Membranes Plate->AddMembrane Incubate Incubate to Equilibrium AddMembrane->Incubate Filter Harvest & Filter Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: High-level workflow for the receptor binding assay.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Example: Human D₂ Receptor)

This protocol is a template and must be optimized for each receptor target.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Keep on ice.

    • Prepare a working solution of the radioligand, [³H]-Spiperone, at a final concentration of ~1 nM in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the non-specific binding (NSB) determinant: 10 µM Haloperidol in Assay Buffer.

    • Thaw cryopreserved hD₂ receptor membranes on ice and dilute in Assay Buffer to a concentration that will yield 10-20 µg of protein per well. This must be optimized to ensure that less than 10% of the total radioligand is bound.[9]

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB) wells (in triplicate): Add 50 µL Assay Buffer, 50 µL [³H]-Spiperone solution, and 100 µL diluted membranes.

    • Non-specific Binding (NSB) wells (in triplicate): Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone solution, and 100 µL diluted membranes.

    • Competitive Binding wells (in triplicate): Add 50 µL of each test compound dilution, 50 µL [³H]-Spiperone solution, and 100 µL diluted membranes.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with a buffer or a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[10]

    • Rapidly terminate the incubation by aspirating the contents of each well through the filter plate using a cell harvester.

    • Wash the filters immediately with 9 x 500 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

  • Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate in the dark.

    • Measure the radioactivity in each well using a liquid scintillation counter, obtaining counts per minute (CPM).

Protocol 2: Data Analysis
  • Calculate Specific Binding:

    • Average the CPM values for the triplicate wells.

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-specific Binding (NSB) CPM.

  • Generate Dose-Response Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % SB = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot the % SB against the logarithm of the test compound concentration.

  • Determine IC₅₀ and Kᵢ:

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data. This will yield the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]-Spiperone used and Kₔ is its known dissociation constant for the hD₂ receptor.[1][2]

Data Presentation and Interpretation

All quantitative binding data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's affinity and selectivity across the tested receptor panel.

Table 1: Receptor Binding Affinity Profile of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Receptor TargetRadioligandKᵢ (nM)Hill Slope (nₒ)
Dopamine D₁[³H]-SCH23390>10,000N/A
Dopamine D₂[³H]-Spiperone25.4-1.02
Dopamine D₃[³H]-Spiperone8.9-0.98
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT150.7-1.05
Serotonin 5-HT₂ₐ[³H]-Ketanserin5.2-0.99

Note: The data presented in this table are for illustrative purposes and represent a hypothetical outcome for the test compound.

A Hill slope (nₒ) close to -1.0 suggests that the binding follows the law of mass action for a single binding site. Deviations from this value may indicate complex binding phenomena (e.g., multiple sites, cooperativity) and require further investigation.

Trustworthiness: The Self-Validating Assay

The validity of the results hinges on a rigorously controlled experiment. Key quality control measures include:

  • Signal-to-Background Ratio: The ratio of Total Binding to Non-specific Binding should be sufficiently high (ideally >10) to provide a robust assay window.

  • Reference Compounds: A known reference compound for each receptor should be run in parallel to confirm that the assay is performing as expected. The calculated Kᵢ for the reference compound should fall within the historically accepted range.

  • Data Reproducibility: Assays should be repeated to ensure the reproducibility of the Kᵢ values.

By adhering to these principles, the described protocols form a self-validating system, ensuring that the generated data is both accurate and trustworthy.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Scherer, D., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 349–358. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis Protocol for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Audience: Researchers, scientists, and drug development professionals. Abstract Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, a heterocyclic compound with potential applications as a building block in medicinal chemistry. The synthesis strategy employs a robust and scalable pathway, beginning with a Williamson ether synthesis to couple 4-bromo-2-chlorophenol with a propyl linker, followed by a nucleophilic substitution (N-alkylation) with 1-ethylpiperazine. This guide is designed for experienced laboratory personnel, offering detailed procedural steps, causal explanations for methodological choices, and characterization guidelines to ensure the synthesis of the target molecule with high purity and yield.

Introduction: Synthetic Strategy & Rationale

The target molecule, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, incorporates three key structural motifs: a halogenated phenol, a propyl ether linkage, and an N-substituted piperazine ring. The piperazine moiety is a prevalent scaffold in drug discovery, often improving the pharmacokinetic properties of a molecule.[1][2] Our synthetic approach is a convergent, two-step process designed for efficiency and reliability.

Step 1: Williamson Ether Synthesis. The initial step involves the formation of an ether bond between 4-bromo-2-chlorophenol and an alkylating agent, 1-bromo-3-chloropropane. This reaction proceeds via a classic SN2 mechanism, where the phenoxide ion, generated in situ by a mild base, acts as a nucleophile.[3][4][5] This method is highly effective for synthesizing ethers from phenols and primary alkyl halides.[5][6]

Step 2: N-Alkylation of 1-Ethylpiperazine. The second step is the N-alkylation of 1-ethylpiperazine with the previously synthesized chloro-terminated intermediate. The secondary amine of the piperazine ring serves as the nucleophile, displacing the terminal chloride of the propyl chain to form the final C-N bond and yield the target compound.[7]

This sequential approach allows for controlled construction of the molecule and straightforward purification of the intermediate and final product.

Synthesis Pathway Overview

The overall two-step reaction scheme is illustrated below.

Synthesis_Scheme cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation Phenol 4-Bromo-2-chlorophenol Intermediate 1-(4-Bromo-2-chlorophenoxy)- 3-chloropropane Phenol->Intermediate  K₂CO₃, Acetonitrile (ACN)  Reflux (82°C) Linker 1-Bromo-3-chloropropane Linker->Intermediate Piperazine 1-Ethylpiperazine Final_Product 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine Piperazine->Final_Product

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents & Solvents
  • 4-Bromo-2-chlorophenol (≥98%)

  • 1-Bromo-3-chloropropane (≥98%)

  • 1-Ethylpiperazine (≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Dichloromethane (DCM), ACS grade

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

  • Brine (saturated aq. NaCl solution)

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glass funnel and filter paper

  • Silica gel for column chromatography (230-400 mesh)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nitrogen or Argon gas line for inert atmosphere

Detailed Experimental Protocol

PART A: Synthesis of 1-(4-Bromo-2-chlorophenoxy)-3-chloropropane (Intermediate)

Rationale: This step utilizes the Williamson ether synthesis.[3][6] 4-Bromo-2-chlorophenol is deprotonated by potassium carbonate, a moderately strong base that is easy to handle and remove after the reaction. Acetonitrile is an ideal polar aprotic solvent that effectively solubilizes the reactants and facilitates the SN2 reaction.[5] Using 1-bromo-3-chloropropane allows for selective reaction at the more reactive brominated carbon, leaving the chloro- group for the subsequent step.

Procedure:

  • Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 10 mL per gram of phenol).

  • Addition of Alkylating Agent: Begin stirring the suspension. Add 1-bromo-3-chloropropane (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 Ethyl Acetate/Hexanes eluent system. The disappearance of the starting phenol spot indicates reaction completion (typically 12-18 hours).

  • Work-up: a. Once complete, cool the reaction mixture to room temperature. b. Filter the suspension through a pad of celite or filter paper to remove the inorganic salts (K₂CO₃ and KBr/KCl). c. Rinse the flask and filter cake with a small amount of fresh acetonitrile or ethyl acetate. d. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude oil.

  • Purification (Optional but Recommended): While the crude product can sometimes be used directly, purification via flash column chromatography (silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes) will yield the pure intermediate as a colorless or pale yellow oil.

PART B: Synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Rationale: This is a nucleophilic substitution reaction where the secondary amine of 1-ethylpiperazine attacks the electrophilic carbon attached to the chlorine atom in the intermediate.[8] Potassium carbonate is used as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the intermediate from Part A (1.0 eq), 1-ethylpiperazine (1.5 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 10 mL per gram of intermediate).

  • Reaction: Stir the mixture and heat to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC (10% Methanol in DCM eluent system with 0.5% triethylamine) until the starting intermediate spot is consumed (typically 16-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate (approx. 100 mL). d. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove excess piperazine and salts.[9] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. A typical eluent system is a gradient of 2% to 10% methanol in dichloromethane. The addition of 0.5% triethylamine to the eluent can prevent the product from streaking on the column. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine as a viscous oil or low-melting solid.

Data Presentation & Characterization

Table 1: Reagent Summary (Illustrative Scale)
StepReagentMW ( g/mol )Equiv.AmountMoles (mmol)
A 4-Bromo-2-chlorophenol207.451.05.00 g24.1
1-Bromo-3-chloropropane157.441.24.55 g28.9
Potassium Carbonate138.212.06.66 g48.2
B Intermediate (from A)283.981.0~6.87 g24.1
1-Ethylpiperazine114.191.54.13 g36.2
Potassium Carbonate138.212.58.33 g60.3
Table 2: Expected Analytical Data
AnalysisExpected Result
¹H NMR δ (ppm): ~7.5 (d, Ar-H), ~7.2 (dd, Ar-H), ~6.9 (d, Ar-H), ~4.1 (t, O-CH₂), ~2.3-2.6 (m, piperazine-H & N-CH₂-CH₃), ~2.1 (m, O-CH₂-CH₂), ~1.1 (t, N-CH₂-CH₃)
¹³C NMR δ (ppm): ~153 (Ar C-O), ~133, ~130, ~126, ~120, ~115 (Ar-C), ~67 (O-CH₂), ~53 (piperazine-C), ~52 (N-CH₂-propyl), ~52 (N-CH₂-ethyl), ~27 (propyl-CH₂), ~12 (ethyl-CH₃)
MS (ESI+) [M+H]⁺: Expected m/z for C₁₅H₂₃BrClN₂O⁺ is ~361.07/363.07 (accounting for Br/Cl isotopes)

Note: NMR shifts are estimations and should be confirmed experimentally. Similar piperazine structures show characteristic shifts in these regions.[2][10][11]

Experimental Workflow Visualization

Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up Phase cluster_Purification Purification & Analysis A1 Combine Reactants (Phenol/Intermediate, Base, Solvent) A2 Add Alkylating Agent (Linker/Piperazine) A1->A2 A3 Heat to Reflux (82°C) A2->A3 A4 Monitor by TLC A3->A4 B1 Cool to Room Temp A4->B1 Reaction Complete B2 Filter Inorganic Salts B1->B2 B3 Concentrate on Rotary Evaporator B2->B3 B4 Dissolve in Organic Solvent B3->B4 B5 Aqueous Wash (Water & Brine) B4->B5 B6 Dry & Concentrate B5->B6 C1 Silica Gel Column Chromatography B6->C1 Crude Product C2 Combine & Concentrate Pure Fractions C1->C2 C3 Characterize Product (NMR, MS) C2->C3 D1 Final Compound C3->D1 Pure Product

Caption: A generalized workflow for synthesis and purification.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • PrepChem.com. (2023). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • PMC. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • PMC. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • ResearchGate. (2003). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Veeprho. 1-(3-Chloropropyl)-4-methylpiperazine | CAS 104-16-5. [Link]

  • PubChem. 4-Bromo-2-chlorophenol. [Link]

  • Oncotarget. EXPERIMENTAL SECTION SUPPLEMENTARY DATA. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Chem-TCM. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13 C NMR. [Link]

  • PrepChem.com. Synthesis of 1-(3,4-dichlorobenzyl)piperazine. [Link]

  • PubChem. 4-bromo-2,5-dichlorophenol. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Google Patents. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)
  • Google Patents. CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Google Patents.
  • PMC. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • R Discovery. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • ACS. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Organic Syntheses. 1-phenylpiperidine. [Link]

  • MDPI. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Link]

Sources

Application

Application Note: Robust HPLC-UV Method Development for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Introduction & Analyte Profiling The quantitative analysis of complex basic active pharmaceutical ingredients (APIs) and their intermediates is a critical component of the drug development lifecycle. The target molecule,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The quantitative analysis of complex basic active pharmaceutical ingredients (APIs) and their intermediates is a critical component of the drug development lifecycle. The target molecule, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine , presents a unique chromatographic challenge due to its bifunctional physicochemical nature.

Structurally, the molecule features a highly lipophilic 4-bromo-2-chlorophenoxy moiety linked via a propyl chain to an ethylpiperazine ring. The piperazine core contains two tertiary amines, conferring strong basicity (estimated pKa ~8.5–9.0) to the molecule[1]. During High-Performance Liquid Chromatography (HPLC) on standard silica-based reversed-phase columns, basic compounds frequently exhibit severe peak tailing. This distortion is driven by secondary ion-exchange interactions between the protonated basic nitrogen atoms of the analyte and the ionized, acidic residual silanol groups ( Si−O− ) on the stationary phase[2],[3].

This application note details a scientifically rigorous, self-validating methodology for developing a robust, stability-indicating HPLC-UV method for this compound, culminating in a validation framework aligned with the latest ICH Q2(R2) guidelines[4],[5].

Method Development Strategy: The Causality of Experimental Choice

To achieve a symmetrical peak shape, high theoretical plate counts, and reproducible retention times, the method development must proactively address the analyte's basicity and hydrophobicity.

Stationary Phase Selection

Traditional Type A silica columns possess highly active, acidic silanols that exacerbate tailing for basic compounds[3]. To mitigate this, a Type B high-purity hybrid silica column with exhaustive end-capping is required[6]. The hybrid particle technology reduces the population of surface silanols, while the C18 bonded phase provides the necessary hydrophobic retention for the bromochlorophenoxy domain.

Mobile Phase pH and Ion-Pairing

The most critical parameter in this method is the mobile phase pH. Operating at a neutral pH would result in a partially ionized analyte interacting with fully ionized silanols, causing catastrophic peak asymmetry[7].

By utilizing a highly acidic mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic acid (TFA) , two synergistic effects are achieved:

  • Silanol Suppression: The low pH is well below the pKa of residual silanols (pKa ~3.5–4.5), ensuring they are fully protonated and neutral, thereby eliminating secondary electrostatic interactions[7].

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion forms a hydrophobic ion-pair with the fully protonated piperazine ring, masking the positive charge and facilitating smooth partitioning into the C18 stationary phase[6].

Workflow A 1. Analyte Profiling (Basic pKa ~8.5, High LogP) B 2. Column Selection (Type B Hybrid C18, Endcapped) A->B C 3. Mobile Phase Optimization (Low pH TFA to suppress silanols) B->C D 4. Gradient & Temperature (Organic modifier tuning at 40°C) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Figure 1: Systematic HPLC method development workflow for basic piperazine derivatives.

Experimental Protocols

The following protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to any sample analysis to ensure the integrity of the chromatographic system.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent Type B hybrid silica).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile.

  • Elution Mode: Gradient. (0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 20% B; 12.1-16 min: 20% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak).

  • Detection: UV at 225 nm (Optimal absorbance for the halogenated phenoxy chromophore)[1].

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: 50:50 v/v Water:Acetonitrile. (Ensures sample solubility while preventing solvent-mismatch peak distortion).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.

  • Filtration: Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Optimization Results & Data Presentation

During method optimization, the impact of mobile phase pH and additives on the piperazine derivative was evaluated. As demonstrated in Table 1, the absence of an acidic modifier resulted in severe peak tailing and poor efficiency. The introduction of 0.1% TFA successfully neutralized the silanol interactions, yielding an optimal peak shape[8].

Table 1: Effect of Mobile Phase pH and Additives on Peak Symmetry

Mobile Phase CompositionApparent pHRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )
Water / ACN (No additive)~6.512.42.85 (Severe tailing)3,200
0.1% Formic Acid / ACN~2.89.81.65 (Moderate tailing)8,500
0.1% TFA / ACN ~2.0 10.5 1.08 (Excellent) 14,200

ICH Q2(R2) Method Validation Framework

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) guidelines[4],[9]. The validation lifecycle ensures that the method consistently delivers dependable results regarding the quality and purity of the drug substance[10].

Validation Start Method Optimization Spec Specificity & Selectivity Start->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Acc->Start Fail Rob Robustness Acc->Rob Rep Validation Report Rob->Rep

Figure 2: Analytical procedure validation lifecycle according to ICH Q2(R2) guidelines.

The method must be evaluated against the following performance characteristics, with predefined acceptance criteria establishing the self-validating boundaries of the protocol[5].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodology (ICH Q2(R2) Compliant)Acceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL standard solution prior to any run.%RSD of Area ≤ 2.0%, Tf​ ≤ 1.5, N ≥ 10,000.
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the principal analyte. Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0%.
Accuracy (Recovery) Spike sample matrix at 80%, 100%, and 120% levels (triplicate preparations per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent sample preparations. Intermediate Precision: Different analyst/day.%RSD of Assay ≤ 2.0% for both repeatability and intermediate precision.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase composition.System suitability criteria must remain fulfilled under all variant conditions.

Conclusion

The development of an HPLC method for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine requires a deep understanding of the analyte's physicochemical properties. By leveraging a Type B end-capped hybrid stationary phase and a low-pH mobile phase modified with TFA, the detrimental effects of residual silanols on the basic piperazine core are entirely neutralized. The resulting method is highly efficient, stability-indicating, and fully compliant with ICH Q2(R2) validation standards, making it highly suitable for routine quality control and pharmaceutical development applications.

Sources

Method

Application Note: GC-MS Method Development for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Executive Summary The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine represents a complex structural motif frequently encountered in pharmaceutical development (e.g., azole antifungals) and forensic tox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine represents a complex structural motif frequently encountered in pharmaceutical development (e.g., azole antifungals) and forensic toxicology (e.g., designer arylpiperazines)[1]. Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct analytical challenges: the severe peak-tailing propensity of the basic piperazine ring, and the complex isotopic signature generated by the di-halogenated aromatic system.

This application note provides a ground-up, self-validating GC-MS protocol. By exploiting the exact isotopic ratio of the bromine and chlorine atoms, this method transforms a potential analytical complication into a built-in quality control (QC) gate, ensuring absolute trustworthiness in compound identification.

Chemical Profile & Analytical Challenges

To design a robust GC-MS method, we must first deconstruct the analyte's chemical properties and understand their instrumental causality:

  • The Basic Piperazine Ring (pKa ~9.0): The tertiary amines in the piperazine moiety are highly prone to hydrogen bonding with active silanol (Si-OH) groups in the GC inlet liner and column stationary phase. Without proper sample basification and instrumental deactivation, this results in severe peak tailing, loss of sensitivity, and carryover[2].

  • The Di-Halogenated Ether Linkage: The molecule contains one Bromine ( 79 Br, 81 Br in ~1:1 ratio) and one Chlorine ( 35 Cl, 37 Cl in ~3:1 ratio). This specific combination creates a highly diagnostic molecular ion ( [M]∙+ ) isotopic cluster at m/z 360, 362, and 364.

Self-Validating Sample Preparation Protocol

To ensure the piperazine nitrogen is fully deprotonated (free-base form) for optimal volatility and organic partitioning, the sample matrix must be driven to a highly basic pH prior to Liquid-Liquid Extraction (LLE)[2].

Step-by-Step LLE Methodology
  • Aliquoting: Transfer 1.0 mL of the biological/synthetic sample into a clean glass centrifuge tube.

  • Basification (Causality Step): Add 200 µL of 1M NaOH. Why? Driving the pH > 11 ensures >99.9% of the piperazine is in its free-base, non-ionized state, which is mandatory for partitioning into the organic phase without forming emulsions.

  • Extraction: Add 3.0 mL of an 80:20 Hexane:Ethyl Acetate mixture. Why? Hexane provides a clean extraction with low matrix interference, while the 20% Ethyl Acetate provides the necessary dipole moment to solvate the phenoxy ether linkage.

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 35 °C.

  • Reconstitution: Reconstitute in 100 µL of pure Ethyl Acetate, vortex, and transfer to a GC autosampler vial with a glass insert.

Workflow S1 Aqueous Sample (Plasma/Urine) S2 Basification (pH > 11, NaOH) S1->S2 S3 LLE Extraction (Hexane:EtOAc) S2->S3 S4 Centrifugation & Organic Recovery S3->S4 S5 Concentration (N2 Stream) S4->S5 S6 GC-MS Injection S5->S6

Fig 1. Optimized sample preparation workflow ensuring free-base conversion of the piperazine moiety.

Instrumental Parameters

The GC-MS parameters are optimized to rapidly transfer the basic analyte onto the column while utilizing a stationary phase that resolves halogenated aromatics efficiently[3].

Table 1: Gas Chromatography (GC) Parameters
ParameterSettingAnalytical Rationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)Provides optimal selectivity for halogenated aromatic rings while maintaining low column bleed[3].
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains uniform chromatographic resolution across the temperature gradient.
Injection Mode Pulsed Splitless (1 µL)A high-pressure pulse rapidly sweeps the basic analyte out of the inlet, minimizing thermal degradation and silanol adsorption.
Inlet Temp 280 °CEnsures complete flash volatilization of the high-boiling analyte.
Liner Base-deactivated, single taper with glass woolCritical: Standard liners will cause severe peak tailing for secondary/tertiary amines.
Oven Program 100 °C (hold 1 min) 15 °C/min to 300 °C (hold 5 min)Balances the early elution of volatile matrix components with sharp, late elution of the target analyte.
Table 2: Mass Spectrometry (MS) Parameters
ParameterSettingAnalytical Rationale
Ionization Mode Electron Impact (EI), 70 eVStandardized energy for reproducible, hard-fragmentation pathways.
Source Temp 230 °CPrevents condensation of the high-molecular-weight analyte on the ion source lenses.
Quadrupole Temp 150 °CStandard operating temperature for single-quadrupole mass analyzers.
Scan Range m/z 40 to 450Broad enough to capture the low-mass piperazine fragments and the high-mass molecular ion cluster.

Electron Impact (EI) Fragmentation Mechanism

Under 70 eV EI conditions, 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine undergoes highly predictable fragmentation. Understanding this causality is essential for selecting Single Ion Monitoring (SIM) ions.

  • Alpha-Cleavage (Base Peak Formation): The most thermodynamically favorable cleavage occurs at the bond between the alpha and beta carbons of the propyl chain (relative to the piperazine nitrogen). This yields the stable ethylpiperazinium cation at m/z 127 .

  • Ether Bond Cleavage: Cleavage of the O-C bond yields two competing fragments depending on charge retention:

    • Charge retention on the aliphatic chain yields the propylpiperazine cation at m/z 155 .

    • Charge retention on the aromatic ring yields the halophenoxy cation at m/z 205 . Because this fragment retains both halogens, it will exhibit the same 3:4:1 isotopic ratio as the molecular ion.

Fragmentation M Molecular Ion [M]•+ m/z 360 / 362 / 364 (3:4:1 Ratio) Path1 Alpha-Cleavage (Piperazine N) M->Path1 Path2 Ether Cleavage (O-C Bond) M->Path2 F1 Ethylpiperazinium Ion m/z 127 (Base Peak) Path1->F1 F2 Propylpiperazine Cation m/z 155 Path2->F2 F3 Halophenoxy Cation m/z 205 / 207 / 209 Path2->F3 Charge Retention on Aryl Ring

Fig 2. Primary 70 eV Electron Impact (EI) fragmentation pathways for the target compound.

Data Analysis & The Self-Validating System

To achieve maximum sensitivity, the MS should be operated in Single Ion Monitoring (SIM) mode.

The Self-Validating QC Gate: The presence of one Bromine and one Chlorine atom dictates an exact mathematical probability for the molecular ion cluster. The theoretical abundance of the M ( 79 Br, 35 Cl), M+2 ( 81 Br, 35 Cl and 79 Br, 37 Cl), and M+4 ( 81 Br, 37 Cl) peaks is exactly 3 : 4 : 1 .

If the ratio of m/z 360 : 362 : 364 deviates from 75% : 100% : 25% (normalized to the M+2 peak) by more than ±10% , the analyst can definitively conclude that a matrix interference is co-eluting. This makes the protocol entirely self-validating.

Table 3: SIM Ions and Isotopic Ratios
Ion Typem/zRelative AbundanceDiagnostic Purpose & Validation Rule
Quantifier 127100% (Base Peak)Highly sensitive aliphatic fragment used for absolute quantification.
Qualifier 1 362~100% (of cluster) M+2 Molecular Ion. Used as the normalization baseline for the halogen cluster.
Qualifier 2 360~75% (relative to 362) M Molecular Ion. QC Rule: Must be 75%±10% of m/z 362.
Qualifier 3 364~25% (relative to 362) M+4 Molecular Ion. QC Rule: Must be 25%±5% of m/z 362.
Qualifier 4 205VariableHalophenoxy fragment. Confirms the intact ether linkage.

References

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods (RSC Publishing).[Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics (MDPI).[Link]

  • Novel Nitric Oxide Donor–Azole Conjugation Strategy for Efficient Treatment of Cryptococcus neoformans Infections. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Application

Application Note: Preparation and Formulation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Stock Solutions

Executive Summary & Chemical Profiling The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a highly lipophilic molecule characterized by a halogenated phenoxypropyl tail linked to a basic 4-ethylpiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a highly lipophilic molecule characterized by a halogenated phenoxypropyl tail linked to a basic 4-ethylpiperazine ring. This specific molecular architecture dictates its solvation thermodynamics. While the piperazine nitrogen atoms provide basic sites capable of hydrogen bonding, the bulky, electron-withdrawing bromochlorophenoxy group renders the free base practically insoluble in aqueous media[1].

To successfully deploy this compound in bioassays, researchers must navigate its poor aqueous solubility by utilizing polar aprotic solvents for primary solvation, followed by carefully controlled dilution strategies to prevent compound precipitation (crashing out) and solvent-induced cytotoxicity[2].

Causality in Solvation and Formulation Strategies

As a self-validating system, every step in the preparation of this compound must account for the physical chemistry of lipophilic piperazine derivatives:

  • Primary Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is mandated. DMSO effectively disrupts the crystal lattice of lipophilic piperazines. However, DMSO is highly hygroscopic; moisture-contaminated DMSO drastically reduces the solubility of the compound, leading to micro-precipitation[3].

  • Thermal Stability and Storage: Repeated freeze-thaw cycles introduce atmospheric condensation into the DMSO stock. This water ingress nucleates crystal growth and can lead to irreversible compound inactivation. Therefore, immediate aliquoting into single-use vials is a strict requirement.

  • Aqueous Dilution Dynamics: Direct dilution of a concentrated DMSO stock into aqueous buffers or saline causes a rapid shift in the dielectric constant, forcing the hydrophobic compound out of solution[2]. For in vitro assays, the final DMSO concentration must be strictly maintained below 0.1% to prevent solvent-induced cellular toxicity and artifactual assay readouts[4].

  • In Vivo Co-Solvent Systems: For animal administration where higher concentrations are required, a microemulsion strategy is necessary. Utilizing a step-wise addition of PEG300 (providing hydrogen bonding capacity) and Tween 80 (reducing interfacial tension) before the addition of saline ensures the compound remains in a stable, biologically compatible suspension[5].

Workflow Visualization

Workflow A 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine (Solid) B Anhydrous DMSO (Primary Solvation) A->B Dissolve & Vortex C Master Stock Solution (10 - 50 mM) B->C Aliquot & Store (-20°C) D Quality Control (Visual & Light Scattering) C->D Validate before use E In Vitro Bioassay (< 0.1% DMSO in Media) D->E Aqueous Dilution F In Vivo Formulation (DMSO/PEG300/Tween 80/Saline) D->F Co-solvent Addition

Workflow for preparing and validating piperazine derivative stock solutions.

Quantitative Formulation Data

To standardize bioassay preparation, adhere to the solubility and formulation matrices outlined below.

Table 1: Solubility Profile & Stock Parameters

ParameterSpecification / LimitRationale
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solvation of the lipophilic tail[3].
Max Stock Concentration ~30 mg/mL (approx. 80 mM)Prevents supersaturation and spontaneous crystallization[2].
In Vitro DMSO Limit ≤ 0.1% v/vAvoids non-specific cytotoxicity in cell-based assays[4].
Storage Conditions -20°C (1 month) to -80°C (6 months)Prevents thermal degradation and moisture ingress.

Table 2: Recommended In Vivo Formulation Matrix (1 mL Total Volume)

ReagentVolume (μL)PercentageFunction in Formulation
DMSO Stock (e.g., 25 mg/mL) 100 μL10%Primary carrier of the active pharmaceutical ingredient.
PEG300 400 μL40%Co-solvent; provides hydrogen bonding to stabilize the molecule[5].
Tween 80 50 μL5%Non-ionic surfactant; reduces interfacial tension[5].
Saline (0.9% NaCl) 450 μL45%Bulk aqueous phase for physiological compatibility.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Master Stock Solution (10 mM)

Note: The estimated molecular weight of the free base is approximately 361.7 g/mol .

  • Equilibration: Allow the lyophilized solid to fully equilibrate to room temperature inside a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh 3.62 mg of the compound into a sterile, static-free amber glass vial.

  • Solvation: Add exactly 1.0 mL of newly opened, anhydrous DMSO[3].

  • Dissolution: Vortex the vial for 60 seconds. If particulates remain, sonicate in a water bath (20-40 kHz) for 2-5 minutes until the solution is completely clear.

  • Aliquoting: Immediately divide the master stock into 50 μL single-use aliquots in tightly sealed microcentrifuge tubes. Purge the headspace with inert gas (Argon or Nitrogen) if available, and store at -20°C[2].

Protocol B: Preparation of In Vitro Working Solutions
  • Thawing: Thaw a single 50 μL aliquot at room temperature. Do not use localized heat.

  • Intermediate Dilution: To avoid localized precipitation when contacting aqueous media, perform serial dilutions of the 10 mM stock in pure DMSO to create a 1000X intermediate stock for your target assay concentration.

  • Media Spiking: Add 1 μL of the 1000X intermediate stock per 1 mL of pre-warmed (37°C) assay media. Vortex immediately. This guarantees a final DMSO concentration of 0.1%[4]. Use the media within 24 hours to prevent delayed crystallization[6].

Protocol C: Preparation of In Vivo Microemulsion

This protocol yields a clear solution suitable for animal administration, utilizing the 10:40:5:45 ratio[5].

  • Pipette 100 μL of the clear DMSO master stock into a sterile formulation vial.

  • Add 400 μL of PEG300. Vortex thoroughly for 30 seconds until the mixture is homogeneous.

  • Add 50 μL of Tween 80. Vortex vigorously for another 30 seconds.

  • Critical Step: Add 450 μL of Saline dropwise (approx. 50 μL at a time) while continuously vortexing the solution. Rapid addition of saline will cause the piperazine derivative to crash out.

  • Administer the formulation immediately for optimal in vivo results[3].

Self-Validating Quality Control

Before applying any prepared working solution to a bioassay, it must pass a physical validation check. Lipophilic piperazine derivatives can form nano-precipitates that are invisible to the naked eye but will artificially skew assay results by reducing the actual free-drug concentration.

  • Tyndall Effect Test: Shine a focused beam of light (e.g., a laser pointer) through the assay tube in a dark room. If the beam path is visible (light scattering), the compound has precipitated and the solution must be discarded[7].

References[2] PRODUCT INFORMATION - Cayman Chemical | caymanchem.com |Link[6] Comprehensive Technical Guide: Solubility Properties of Palmatine Iodide for Pharmaceutical Development - Smolecule | smolecule.com | Link[7] Synthesis and Biological Evaluation of Itraconazole Derivatives: Design in an Old Scaffold | Inorganic Chemistry - ACS Publications | acs.org | Link[5] Buy Palmatine iodide | 4880-79-9 - Smolecule | smolecule.com | Link[3] Piperazine Erastin | Ferroptosis chemical | CAS 1538593-71-3 | Selleck | selleckchem.com | Link[4] N-Methylpiperazine-d3 hydrochloride | Stable Isotope | MedChemExpress | medchemexpress.com |Link[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | nih.gov | Link[8] Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors | Journal of Medicinal Chemistry - ACS Publications | acs.org | Link

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Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 1-(3-(4-Bromo-2-chlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine .

This molecule belongs to a class of aryloxypropyl piperazines, a privileged scaffold frequently encountered in CNS drug development (analogous to aripiprazole and iloperidone)[1],[2]. Synthesizing this compound efficiently requires mastering two critical transformations: the regioselective O-alkylation of a phenol and the controlled N-alkylation of a secondary amine[3].

I. Synthesis Route Overview

The most scalable and atom-economical route to this target is a two-step sequence.

  • Step 1 (Etherification): O-alkylation of 4-bromo-2-chlorophenol to form a reactive halopropyl intermediate.

  • Step 2 (Amination): N-alkylation of 1-ethylpiperazine with the intermediate to yield the final product.

G A 4-Bromo-2-chlorophenol C 1-(3-Chloropropoxy)-4-bromo -2-chlorobenzene A->C K2CO3, DMF 80°C (O-Alkylation) B 1-Bromo-3-chloropropane B->C E 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine C->E NaI, K2CO3, MeCN 82°C (N-Alkylation) D 1-Ethylpiperazine D->E

Two-step synthetic workflow for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine.

II. Troubleshooting & FAQs

Step 1: O-Alkylation (Etherification)

Q: I am observing a high percentage of a symmetric dimer impurity (1,3-bis(4-bromo-2-chlorophenoxy)propane). How can I prevent this? A: This is a classic issue when using 1,3-dibromopropane. Because both ends of the alkylating agent have identical leaving groups, the mono-alkylated intermediate is just as reactive as the starting material, leading to bis-alkylation. The Solution: Switch your alkylating agent to 1-bromo-3-chloropropane [2]. This exploits the differential leaving group ability of halogens (Br > Cl). The phenoxide anion selectively displaces the highly reactive bromide via an SN​2 mechanism, leaving the more stable chloride intact for the next step.

Q: My O-alkylation is sluggish and requires temperatures above 100 °C, which degrades my product. What is wrong? A: The reaction is likely solvent-limited. Using a polar aprotic solvent like DMF or DMSO instead of Acetone dramatically increases the nucleophilicity of the phenoxide anion by leaving it unsolvated (naked)[2]. Potassium carbonate ( K2​CO3​ ) is the ideal base because the potassium cation coordinates weakly, further freeing the phenoxide.

Step 2: N-Alkylation (Piperazine Coupling)

Q: The N-alkylation of 1-ethylpiperazine with the alkyl chloride intermediate is stalling at 40-50% conversion. How do I push it to completion without raising the temperature? A: Alkyl chlorides are notoriously poor electrophiles for the N-alkylation of sterically hindered piperazines. The Solution: Implement a Finkelstein catalyst [4]. By adding 0.2 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI), the unreactive alkyl chloride is converted in situ to a highly reactive alkyl iodide. Iodide is both a superior nucleophile and a superior leaving group. The piperazine rapidly consumes the transient alkyl iodide, driving the equilibrium forward.

Finkelstein RCl Alkyl Chloride (Poor Electrophile) RI Alkyl Iodide (Highly Reactive) RCl->RI NaI (Catalytic) MeCN, Reflux Product Target Product RCl->Product Direct S_N2 (Very Slow) RI->Product S_N2 Attack (Fast) Piperazine 1-Ethylpiperazine Piperazine->Product

Finkelstein-assisted N-alkylation mechanism accelerating the S_N2 substitution.

Q: I am seeing quaternization (over-alkylation) of the piperazine ring. How do I control selectivity? A: Quaternization occurs when the tertiary amine of the final product reacts with remaining alkyl halide. To prevent this, maintain a strict stoichiometric ratio (slight excess of 1-ethylpiperazine, 1.2 eq), use a mild base ( K2​CO3​ ), and keep the reaction temperature strictly at or below 82 °C (refluxing Acetonitrile)[5],[3].

III. Data Presentation: Step 2 Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the final yield of the N-alkylation step, demonstrating the necessity of the Finkelstein catalyst.

SolventBase (2.0 eq)CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
Acetone K2​CO3​ None562441%82%
DMFTEANone1001262%78%
MeCNDIPEAKI (0.2 eq)82889%96%
MeCN K2​CO3​ NaI (0.2 eq) 82 6 95% >99%

IV. Validated Experimental Protocols

Protocol A: Synthesis of 1-(3-Chloropropoxy)-4-bromo-2-chlorobenzene (Step 1)

This protocol is self-validating: the disappearance of the phenol OH stretch in IR or the shift in the aromatic protons via NMR confirms conversion.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq, 50 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 eq, 75 mmol). Stir at room temperature for 30 minutes to pre-form the phenoxide (solution will turn slightly yellow).

  • Alkylation: Dropwise, add 1-bromo-3-chloropropane (1.2 eq, 60 mmol) over 15 minutes to prevent exothermic spiking.

  • Heating: Heat the reaction mixture to 80 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the phenol spot ( Rf​≈0.3 ) should disappear, replaced by a higher running product spot ( Rf​≈0.7 ).

  • Workup: Cool to room temperature. Quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous layer with Toluene ( 3×150 mL)[2].

  • Purification: Wash the combined organic layers with 5% NaOH ( 2×100 mL) to remove any unreacted phenol, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale oil.

Protocol B: Synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine (Step 2)

This protocol utilizes Finkelstein conditions to guarantee complete conversion without thermal degradation.

  • Setup: In a 250 mL round-bottom flask, dissolve the intermediate from Protocol A (1.0 eq, 40 mmol) in anhydrous Acetonitrile (MeCN, 100 mL).

  • Reagent Addition: Add 1-ethylpiperazine (1.2 eq, 48 mmol), anhydrous K2​CO3​ (2.0 eq, 80 mmol), and Sodium Iodide (NaI) (0.2 eq, 8 mmol)[4],[3].

  • Reaction: Attach a reflux condenser and heat the mixture to 82 °C (reflux) under a nitrogen atmosphere for 6 hours. The mixture will turn cloudy as KCl precipitates.

  • Monitoring: Verify completion via HPLC or LC-MS. The mass spectrum should show the desired product ( [M+H]+ corresponding to the isotopic cluster of Br and Cl).

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts ( KCl , K2​CO3​ ). Concentrate the filtrate under vacuum.

  • Isolation: Dissolve the crude residue in Ethyl Acetate (150 mL) and wash with water ( 2×50 mL) and brine (50 mL). Dry over Na2​SO4​ , filter, and evaporate. If required, purify via silica gel chromatography (DCM:MeOH 95:5 with 1% NH4​OH ) to obtain the pure target compound.

V. References

  • An efficient synthesis of neuroleptic drugs under microwave irradiation Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Degradation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex halogenated piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex halogenated piperazine derivatives. 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a highly specific bifunctional molecule. It contains a photolabile halogenated aromatic ring and an oxidation-prone tertiary amine system.

This guide is designed to move beyond basic troubleshooting. Instead of just telling you what to do, we will explore the causality behind the molecule's behavior. By understanding the chemical logic, you can implement our self-validating protocols to definitively identify and eliminate degradation vectors in your workflows.

Mechanistic Causality: The Three Vectors of Degradation

To stabilize this compound, you must first understand its structural vulnerabilities. Aqueous degradation of this molecule does not happen randomly; it is driven by three distinct chemical pathways:

A. Metal-Catalyzed Oxidative N-Dealkylation (The Piperazine Vulnerability) Piperazine rings are notoriously susceptible to oxidative degradation in aqueous solutions, particularly in the presence of dissolved oxygen and trace transition metals like Cu²⁺ or Fe²⁺[1]. The mechanism involves a single-electron transfer from the piperazine nitrogen to the metal center, forming a highly reactive aminium radical cation. This intermediate reacts with dissolved oxygen, leading to N-oxide formation (+16 Da) or the cleavage of the N-ethyl group (N-deethylation, -28 Da)[2].

B. Photolytic Homolytic Cleavage (The Halogen Vulnerability) The 4-bromo-2-chlorophenoxy moiety is highly sensitive to ultraviolet (UV) and ambient laboratory light. The C-Br bond has a relatively low bond dissociation energy. Photon absorption induces homolytic cleavage, generating a bromine radical and a phenyl radical. The phenyl radical rapidly abstracts a hydrogen atom from the aqueous solvent or buffer components, resulting in a debrominated 2-chlorophenoxy derivative (a mass shift of roughly -78.9 Da).

C. pH-Driven Ether Hydrolysis (The Linker Vulnerability) While phenoxy ethers are generally stable at physiological pH, formulating this compound in strong acids (often mistakenly done to force the dissolution of the free base) protonates the ether oxygen. This transforms the phenoxy group into a better leaving group, allowing water to nucleophilically attack the propyl chain. This yields 4-bromo-2-chlorophenol and 1-(3-hydroxypropyl)-4-ethylpiperazine.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a major degradant with a mass shift of +16 Da. What is happening and how do I stop it? Analysis: A +16 Da shift is the hallmark of N-oxidation at the piperazine ring. This is almost certainly catalyzed by trace heavy metals in your buffer salts reacting with ambient oxygen[1]. Solution: Switch to ultra-pure, LC-MS grade water and salts. Add 1 mM EDTA to your aqueous formulation to chelate trace metals, and sparge (degas) your buffers with nitrogen for 15 minutes prior to dissolving the compound.

Q2: I am seeing a new peak with a mass reduction of roughly 78-80 Da. Is the molecule falling apart? Analysis: The molecule is not completely degrading, but it is undergoing photolytic debromination. The loss of the bromine atom (atomic weight ~79.9) and the gain of a hydrogen atom (atomic weight ~1.0) results in a net loss of ~78.9 Da. Solution: Light exposure is the sole cause. All aqueous stock solutions must be prepared under low-light conditions and stored in amber glass vials. If amber vials are unavailable, wrap clear vials tightly in aluminum foil.

Q3: The compound degrades rapidly when I dissolve it in 0.1 M HCl. Why? Analysis: While acidic conditions successfully protonate the piperazine nitrogens to increase aqueous solubility, prolonged exposure to strong acids (pH < 3) catalyzes the hydrolysis of the phenoxy ether linkage. Solution: Formulate at a physiologically relevant pH (6.0 - 7.5) using a mild phosphate or citrate buffer. If solubility remains an issue at neutral pH, utilize a co-solvent like 5% DMSO or a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HPβCD) rather than relying on extreme pH.

Quantitative Data: Degradation Profiling

The following table summarizes the expected degradation profiles under various stress conditions. Use this as a reference guide when analyzing your LC-MS/MS data.

Stress ConditionPrimary Chemical MechanismMajor LC-MS Mass Shift (Δm)Putative DegradantMitigation Strategy
Ambient Light (24h) Photolytic Cleavage-78.9 Da1-(3-(2-chlorophenoxy)propyl)-4-ethylpiperazineAmber vials, dark storage
Trace Cu²⁺ / O₂ Radical Oxidation+16.0 DaPiperazine N-oxide derivative1 mM EDTA, N₂ degassing
Trace Fe²⁺ / O₂ Radical Oxidation-28.0 Da1-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazine1 mM EDTA, N₂ degassing
pH < 3.0 (48h) Acid-Catalyzed HydrolysisCleavage (Multiple)4-bromo-2-chlorophenol (m/z ~207)Buffer to pH 6.5 - 7.5
Self-Validating Diagnostic Protocol

To ensure trustworthiness in your troubleshooting, do not guess the cause of degradation. Use this self-validating protocol to definitively isolate the variable causing your compound's instability. By running these specific controls, the system proves the mechanism to you.

Objective: Identify the primary degradation vector in your specific laboratory environment. Materials: LC-MS grade water, 10 mM Phosphate buffer (pH 7.4), 0.5 M EDTA solution, clear glass vials, amber glass vials.

Step-by-Step Methodology:

  • Prepare the Basal Stock: Dissolve the compound in 10 mM Phosphate buffer (pH 7.4) to a final concentration of 100 µM. Do not degas yet.

  • Setup the Matrix (4 Vials):

    • Vial A (Control): Clear vial, ambient air, ambient light.

    • Vial B (Photolysis Check): Amber vial (or foil-wrapped), ambient air.

    • Vial C (Oxidation Check): Clear vial, add EDTA to 1 mM final concentration, sparge with N₂ for 5 minutes, seal tightly.

    • Vial D (Total Protection): Amber vial, add 1 mM EDTA, sparge with N₂, seal tightly.

  • Incubation: Leave all vials on the benchtop at room temperature for 48 hours.

  • Analysis: Inject 5 µL of each sample into the LC-MS.

  • Interpretation (The Validation):

    • If Vial A degrades but Vial B is stable: Your issue is strictly photolysis .

    • If Vial A degrades but Vial C is stable: Your issue is strictly metal-catalyzed oxidation .

    • Vial D should show >98% recovery, validating that the combined mitigation strategy is effective for your downstream assays.

Visualizations of Degradation and Troubleshooting

Below are the logical maps detailing the chemical pathways and the troubleshooting workflow.

Pathways Parent 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine Photolysis Photolysis (UV/Ambient Light) Parent->Photolysis Oxidation Oxidation (Trace Metals/O2) Parent->Oxidation Hydrolysis Hydrolysis (Extreme pH <3 or >10) Parent->Hydrolysis Debrom Debrominated Product (Δm = -78.9 Da) Photolysis->Debrom N_Oxide Piperazine N-Oxide / Deethylation (Δm = +16 Da / -28 Da) Oxidation->N_Oxide Cleavage 4-Bromo-2-chlorophenol + Piperazine Alcohol Hydrolysis->Cleavage

Fig 1: Primary chemical degradation pathways of the target compound in aqueous media.

Workflow Start Degradation Detected (LC-MS Analysis) MassShift Analyze Mass Shift (Δm) Start->MassShift Shift1 Δm = +16 Da or -28 Da (N-Oxidation / Dealkylation) MassShift->Shift1 Shift2 Δm ≈ -79 Da (Photolytic Debromination) MassShift->Shift2 Shift3 Multiple Fragments (Ether Cleavage) MassShift->Shift3 Fix1 Action: Add 1mM EDTA, Degas Buffer with N2 Shift1->Fix1 Fix2 Action: Use Amber Vials, Protect from Light Shift2->Fix2 Fix3 Action: Adjust pH to 6.5-7.5, Avoid Strong Acids Shift3->Fix3

Fig 2: Diagnostic decision tree for resolving compound instability based on LC-MS data.

References
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.

Sources

Troubleshooting

Optimizing LC-MS/MS sensitivity for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine quantification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of quantifying 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of quantifying 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine via LC-MS/MS.

This compound presents a unique analytical triad: a highly basic ethylpiperazine moiety (prone to secondary interactions), a lipophilic halophenoxy tail (susceptible to phospholipid binding), and a dual-halogenated isotopic signature (which splits ion current). The guides below move beyond generic advice, explaining the mechanistic causality behind each optimization step to ensure your assays are sensitive, robust, and self-validating.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low LC-MS/MS Sensitivity for Halogenated Piperazine CheckMS 1. MS/MS & Ionization Check Isotope & ESI+ Start->CheckMS Low absolute signal CheckMatrix 2. Matrix Effects Check Ion Suppression Start->CheckMatrix Signal drops in plasma CheckCarryover 3. System Carryover Check Blanks & Tailing Start->CheckCarryover Ghost peaks in blanks ActionMS Select m/z 363.1 (M+2) Optimize pH to 3.0 CheckMS->ActionMS ActionMatrix Implement Mixed-Mode SPE Remove Phospholipids CheckMatrix->ActionMatrix ActionCarryover Multi-Solvent Needle Wash Use Endcapped Column CheckCarryover->ActionCarryover

Caption: Diagnostic workflow for troubleshooting LC-MS/MS sensitivity issues.

FAQ 1: Mass Spectrometry & Ionization Optimization

Q: My absolute MS1 signal is much lower than expected. How should I select my precursor ion for this specific compound? A: The low signal is an artifact of isotopic distribution. Your compound contains both Bromine (~1:1 ratio of 79 Br/ 81 Br) and Chlorine (~3:1 ratio of 35 Cl/ 37 Cl). If you select the monoisotopic mass ( 79 Br/ 35 Cl at m/z 361.1), you are discarding over 60% of your potential ion current. Statistically, the combination of ( 81 Br/ 35 Cl) and ( 79 Br/ 37 Cl) makes the M+2 isotope (m/z 363.1) the most abundant precursor. Always tune your quadrupoles to the M+2 peak to instantly double your baseline sensitivity.

Q: How do I maximize Electrospray Ionization (ESI+) efficiency for the ethylpiperazine moiety? A: Piperazine derivatives are highly basic (pKa ~9.0) and require careful optimization of acidic mobile phases to ensure complete protonation prior to droplet formation[1]. Use 0.1% Formic Acid (pH ~2.7) in both your aqueous and organic mobile phases. Furthermore, optimizing the nebulizing gas flow and source temperature is critical for efficient droplet desolvation in ESI+[2]. Because the phenoxy-propyl ether bond can be thermally labile, keep your source temperature moderate (e.g., 350°C) and rely on high desolvation gas flow rather than extreme heat to evaporate the droplets.

FAQ 2: Overcoming Matrix Effects

Q: My signal drops by 80% when analyzing plasma extracts compared to neat solvent. How do I eliminate this? A: You are experiencing severe ion suppression. The lipophilic 4-bromo-2-chlorophenoxy tail of your analyte binds strongly to endogenous glycerophospholipids in plasma. During LC elution, these invisible phospholipids co-elute with your analyte, competing for charge on the surface of the ESI droplet and suppressing ionization[3]. Standard protein precipitation (PPT) does not remove lipids. You must pivot to targeted analyte isolation using Solid-Phase Extraction (SPE) to effectively discriminate the target analyte from the phospholipid-rich matrix[4].

FAQ 3: Mitigating System Carryover

Q: I am observing carryover in my blank injections and severe peak tailing. How do I fix this? A: Carryover for this compound is driven by two distinct mechanisms:

  • Hydrophobic sticking: The halophenoxy tail adheres to the rotor seals and needle surfaces.

  • Ion-exchange sticking: The positively charged piperazine nitrogens interact with negatively charged, unendcapped silanol groups on the LC column or metal oxides in the autosampler.

Carryover often occurs on the column frits and the consumable seals of the autosampler needle[5]. To break both interactions simultaneously, you must use a multi-solvent wash containing both high organic content (to dissolve the lipophilic tail) and a strong base (to deprotonate the piperazine, neutralizing its charge).

Quantitative Data Summaries

Table 1: Isotopic Distribution and MRM Optimization for C 15​ H 22​ BrClN 2​ O

Isotope Signature Precursor m/z [M+H]⁺ Relative Abundance Recommended Product Ion m/z Collision Energy (eV)

| M ( 79 Br, 35 Cl) | 361.1 | ~38.4% | 199.0 (Propyl cleavage) | 25 | | M+2 ( 81 Br, 35 Cl & 79 Br, 37 Cl) | 363.1 | ~49.5% (Optimal) | 201.0 | 25 | | M+4 ( 81 Br, 37 Cl) | 365.1 | ~11.9% | 203.0 | 25 |

Table 2: Impact of Sample Preparation on Matrix Factor and Recovery

Preparation Method Absolute Recovery (%) Matrix Factor (Ion Suppression) Phospholipid Removal
Protein Precipitation (Acetonitrile) 92% 0.45 (Severe Suppression) < 10%
Liquid-Liquid Extraction (MTBE) 78% 0.85 (Mild Suppression) ~ 60%

| Mixed-Mode Cation Exchange (MCX) | 95% | 0.98 (Negligible) | > 99% |

Step-by-Step Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Mitigation

Mechanism: This protocol leverages the basic pKa of the piperazine ring. At low pH, the protonated analyte binds tightly to the sulfonic acid groups of the MCX resin, allowing aggressive organic washes to strip away all lipophilic phospholipids without losing the drug.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute 100 µL of plasma 1:1 with 2% Formic Acid. Load onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove hydrophilic salts and peptides.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (This critical step removes neutral/lipophilic phospholipids).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the piperazine, breaking the ionic bond and releasing the pure analyte.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Self-Validating Checkpoint: Analyze the effluent from Wash 2 via a Q1 full scan (m/z 400-900). The presence of high-abundance ions at m/z 496, 524, and 758 confirms successful phospholipid depletion, while the absence of m/z 363.1 confirms zero premature analyte breakthrough.

Protocol 2: Autosampler Wash Optimization for Lipophilic Bases

Mechanism: Sequentially alters the solvent environment to disrupt both hydrophobic and ionic secondary interactions within the injection fluidics.

  • Wash 1 (Aqueous/Acidic - 2 seconds): 10% Methanol / 90% Water / 0.1% Formic Acid. Flushes buffered salts to prevent precipitation.

  • Wash 2 (Highly Organic/Basic - 5 seconds): 40% Isopropanol / 40% Acetonitrile / 20% Water / 0.1% Ammonium Hydroxide. Isopropanol dissolves the halophenoxy tail, while the basic pH neutralizes the piperazine, breaking its grip on metal oxides and silanols.

  • Wash 3 (Equilibration - 2 seconds): Initial mobile phase conditions to prep the needle for the next injection.

  • Self-Validating Checkpoint: Inject a solvent blank immediately following your Upper Limit of Quantification (ULOQ) standard. The peak area of m/z 363.1 in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area. If carryover >20% persists, physically replace the injection rotor seal, as mechanical abrasion creates dead volumes that no solvent can flush.

Sources

Optimization

Resolving overlapping NMR signals in 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine spectra

Topic: Resolving Overlapping NMR Signals in 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Spectra Audience: Researchers, scientists, and drug development professionals. Welcome to the technical support center f...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Overlapping NMR Signals in 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Spectra

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for NMR spectroscopy. This guide is designed to assist you in troubleshooting and resolving common issues encountered during the NMR analysis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a cluster of overlapping signals in the aliphatic region of my ¹H NMR spectrum for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine. How can I begin to resolve them?

A1: Signal overlap in the aliphatic region is common for this molecule due to the multiple methylene (-CH2-) groups in similar electronic environments. The protons on the propyl chain and the piperazine ring are likely to have close chemical shifts. Here’s a systematic approach to start resolving these signals:

Initial Assessment:

First, ensure your sample is of high purity and the NMR instrument is properly shimmed. Broad peaks can exacerbate overlap issues. Unexpected peaks could be from residual solvents or impurities. Adding a drop of D2O can help identify exchangeable protons, such as from water, which will disappear from the spectrum.[1]

Workflow for Initial Troubleshooting

A Overlapping Aliphatic Signals B Verify Sample Purity & Instrument Shimming A->B First Step C Change NMR Solvent B->C If overlap persists D Acquire Spectrum in a Different Solvent (e.g., Benzene-d6, DMSO-d6) C->D E Analyze Chemical Shift Changes D->E F Resolved or Partially Resolved Spectrum E->F

Caption: Initial workflow for addressing overlapping NMR signals.

Detailed Protocol: Solvent Change

A change in solvent can alter the chemical shifts of your analyte due to different solvent-solute interactions.[2][3] Aromatic solvents like benzene-d6 often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by creating a specific solvation environment around the solute molecule.[4]

  • Sample Preparation: Prepare a new sample of your compound in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆). Ensure the concentration is similar to your original sample.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the new spectrum to the original. Look for changes in the dispersion of the overlapping signals. Protons in different parts of the molecule will experience varying degrees of shielding or deshielding, potentially resolving the overlap.[4][5]

Table 1: Common Deuterated Solvents and Their Properties

SolventDielectric Constant (ε)Typical Effect on Chemical Shifts
Chloroform-d (CDCl₃)4.8Standard reference solvent.
Benzene-d₆ (C₆D₆)2.3Can cause upfield shifts, especially for protons near electron-deficient centers.[4]
Acetone-d₆20.7Can cause downfield shifts due to association with the analyte.[4]
DMSO-d₆46.7Good for polar compounds and can reveal protons involved in hydrogen bonding.
Q2: Changing the solvent helped a little, but some key signals are still overlapped. What is the next logical step?

A2: If solvent effects are insufficient, the next step is to perform a Variable Temperature (VT) NMR experiment. By changing the temperature, you can affect the rates of dynamic processes within the molecule, such as conformational changes, which can lead to changes in the appearance of the NMR spectrum.[6][7]

Rationale for VT NMR:

For a molecule like 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, the piperazine ring can undergo chair-chair interconversion. At room temperature, this process might be fast on the NMR timescale, resulting in averaged, and potentially broad, signals. By lowering the temperature, you can slow down this interconversion, leading to the appearance of distinct signals for the axial and equatorial protons.[8]

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a solvent with a suitable boiling and freezing point for your desired temperature range. For example, deuterated methanol or toluene are suitable for low-temperature experiments.[7]

  • Temperature Selection: Start by acquiring a spectrum at room temperature (e.g., 298 K). Then, decrease the temperature in increments of 10-20 K and acquire a spectrum at each step.[9] It is crucial to allow the sample to equilibrate at each new temperature for at least 5 minutes before acquiring data.[10]

  • Data Acquisition: At each temperature, ensure the instrument is properly locked and shimmed.[9]

  • Analysis: Observe the changes in the spectrum as a function of temperature. Look for sharpening of broad peaks or the splitting of single peaks into multiple, distinct resonances.[6][8]

Safety Considerations:

  • Always use appropriate NMR tubes, such as those made of Pyrex (Class A glass), for VT experiments to avoid shattering.[6]

  • Never exceed the recommended temperature limits of the NMR probe.[6][7]

  • Ensure the chosen solvent will not freeze or boil at the target temperatures. A safety margin of 10-15°C from the solvent's freezing or boiling point is recommended.[7]

Q3: I've tried changing solvents and running a VT experiment, but I still can't get baseline resolution for all my signals. What advanced techniques can I use?

A3: When one-dimensional techniques are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap.[11][12] For your molecule, COSY and HSQC experiments will be particularly informative.

Workflow for 2D NMR Analysis

A Persistent Signal Overlap B Acquire 2D COSY Spectrum A->B Homonuclear Correlation D Acquire 2D HSQC Spectrum A->D Heteronuclear Correlation C Identify ¹H-¹H Coupling Networks B->C F Unambiguous Signal Assignment C->F E Correlate Protons to Attached Carbons D->E E->F

Caption: Workflow for resolving signal overlap using 2D NMR.

1. 2D COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] This is extremely useful for tracing the connectivity of the propyl chain and identifying which piperazine protons are adjacent to each other.

  • How it helps: Even if signals are overlapped on the diagonal of the 2D spectrum, the off-diagonal cross-peaks will reveal their coupling partners. For instance, you can trace the connectivity from the -OCH₂- group down the propyl chain to the piperazine ring.

2. 2D HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates protons directly to the carbons they are attached to.[11][13] Since ¹³C spectra are generally much better resolved than ¹H spectra, this is an excellent way to disperse the overlapping proton signals.[13][14]

  • How it helps: Overlapping ¹H signals will be resolved in the second dimension if they are attached to carbons with different chemical shifts.[13][14] This will allow you to assign a specific chemical shift to each proton in the overlapped region.

Experimental Protocol: 2D HSQC

  • Sample Preparation: A slightly more concentrated sample may be beneficial due to the lower natural abundance and sensitivity of ¹³C.[1]

  • Experiment Setup: Select the appropriate HSQC pulse program on the spectrometer.

  • Parameter Optimization: Set the spectral widths in both the proton (F2) and carbon (F1) dimensions to include all expected signals.

  • Data Acquisition: This experiment will take longer than a standard ¹H or COSY experiment.

  • Data Processing and Analysis: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum. Each peak in the spectrum corresponds to a C-H bond, with its coordinates being the chemical shifts of the attached carbon and proton.

By combining the connectivity information from the COSY spectrum with the direct C-H correlations from the HSQC spectrum, you can confidently assign all the proton and carbon signals in your molecule, even in cases of severe overlap.

References

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate. Available at: [Link]

  • Resolution of Overlapping Signals Based on T1's - University of Ottawa NMR Facility Blog. Available at: [Link]

  • Variable Temperature NMR Experiments. Available at: [Link]

  • Full article: RESOLUTION OF MULTICOMPONENT OVERLAPPING NMR SIGNALS USING AN IMMUNE ALGORITHM AND GENETIC ALGORITHM - Taylor & Francis. Available at: [Link]

  • Variable Temperature NMR Experiments. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Available at: [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts | Journal of the American Chemical Society. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Available at: [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. Available at: [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Available at: [Link]

  • Variable Temperature (VT) Control for NMR - IMSERC. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. Available at: [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. Available at: [Link]

  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES - Canadian Science Publishing. Available at: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]

  • Types of 2D NMR. Available at: [Link]

  • Instructions for Variable Temperature (VT) Operation - NMR. Available at: [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Variable Temperature NMR Spectroscopy | Spectrometer - Oxford Instruments. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

Troubleshooting

Minimizing halogenated byproducts during 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 1-(3-(4-Bromo-2-chloroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine .

This two-step synthesis—comprising the O-alkylation of 4-bromo-2-chlorophenol followed by the N-alkylation of 1-ethylpiperazine—is notoriously susceptible to side reactions. Poor control over reaction dynamics often leads to halogenated byproducts, dimerization, and elimination impurities. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview: The Root of Halogenated Byproducts

The synthesis relies on the differential leaving group ability of halogens (Br > Cl). In the first step, 4-bromo-2-chlorophenol[1] is reacted with 1-bromo-3-chloropropane. Theoretically, the phenoxide nucleophile selectively attacks the bromine-bearing carbon via an SN2 mechanism. However, the accumulation of displaced bromide ions, the basicity of the reaction medium, and the stoichiometry can trigger a cascade of competitive pathways:

  • Halogen Exchange: Displaced bromide ions can attack the chlorinated product, creating a mixed halide intermediate.

  • Elimination (E2): Strong bases abstract protons from the dihalopropane, yielding allyl ethers[2].

  • Over-alkylation: Excess reactive sites lead to dimerization (bis-ethers) or quaternary ammonium salts in the final step.

G Phenol 4-Bromo-2-chlorophenol + 1-Bromo-3-chloropropane DesiredInt Desired Intermediate: 1-Chloro-3-(aryloxy)propane Phenol->DesiredInt SN2 (K2CO3, MeCN) Dimer Dimer Byproduct: 1,3-Bis(aryloxy)propane Phenol->Dimer SN2 (Excess Phenol) Allyl Elimination Byproduct: Allyl Aryl Ether Phenol->Allyl E2 (Strong Base/Heat) Final Target Molecule: 1-(3-(Aryloxy)propyl)-4-ethylpiperazine DesiredInt->Final + 1-Ethylpiperazine Quat Quaternization Byproduct: Ammonium Salt Final->Quat Over-alkylation

Reaction pathways showing desired SN2 alkylations vs. halogenated and elimination byproducts.

Troubleshooting FAQs

Q1: During Step 1, NMR/GC-MS shows a mixture of 1-chloro and 1-bromo intermediates. Why does this happen, and how does it impact the final step? A: This is a classic Finkelstein-type halogen exchange. While the phenoxide preferentially displaces the bromide of 1-bromo-3-chloropropane, the reaction generates free bromide ions ( Br− ). As these accumulate, they act as nucleophiles, displacing the chloride on your newly formed 1-chloro-3-aryloxypropane to form 1-bromo-3-aryloxypropane. This leaves you with a mixed intermediate that reacts at unpredictable, differing rates during the subsequent N-alkylation step. Fix: Wash the organic layer thoroughly with water during the Step 1 workup to strip out all ionic bromide salts before proceeding to Step 2. Alternatively, add a catalytic amount of Potassium Iodide (KI) in Step 2 to intentionally convert the mixed halides into a uniform, highly reactive 1-iodo intermediate.

Q2: I am detecting a high-molecular-weight halogenated impurity. What is it, and how do I suppress it? A: You are observing the dimer: 1,3-bis(4-bromo-2-chlorophenoxy)propane. This occurs when your mono-alkylated intermediate reacts with a second molecule of 4-bromo-2-chlorophenol. Fix: This is purely a stoichiometric and kinetic issue. Never mix all reagents at once. You must use a 3-to-5-fold molar excess of 1-bromo-3-chloropropane. More importantly, use a reverse addition protocol : dissolve the phenol and base, and add this mixture dropwise to the heated dihalopropane. This ensures the dihalopropane is always in vast kinetic excess relative to the phenoxide.

Q3: My yield is low, and I am detecting allyl aryl ethers. What went wrong? A: You are pushing the reaction into an E2 elimination pathway. If you are using strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), the base will abstract a proton adjacent to the halogen, eliminating HX to form an allyl ether instead of performing the desired SN2 substitution[2]. Fix: Switch to a milder, non-nucleophilic base. Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Acetonitrile (MeCN) provides excellent SN2 promotion without the basic strength required to drive E2 elimination.

Q4: In the final step with 1-ethylpiperazine, I am getting a highly polar impurity that won't elute on normal phase silica. What is it? A: This is a quaternary ammonium salt, formed by the over-alkylation of the tertiary amine nitrogen on the 1-ethylpiperazine ring. Fix: Use a slight excess of 1-ethylpiperazine (1.5 to 2.0 equivalents) and strictly control the temperature (keep below 80°C). The steric hindrance of the piperazine ring naturally slows quaternization, but excessive heat will force the side reaction.

Quantitative Data: Base & Solvent Optimization

The choice of base and solvent dictates the ratio of desired SN2 product to halogenated/elimination byproducts. Below is a summary of our internal optimization data for Step 1:

Base SystemSolventTemp (°C)Desired SN2 Yield (%)DimerizationElimination (Allyl Ether)
NaOHWater / TBAB (PTC)8065%HighHigh
K2​CO3​ Acetone5675%ModerateLow
K2​CO3​ Acetonitrile (MeCN) 80 88% Low Trace
Cs2​CO3​ DMF6092%TraceTrace

Note: While Cs2​CO3​ /DMF provides the highest yield, K2​CO3​ /MeCN is recommended as the industry standard due to cost-efficiency and ease of solvent removal.

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-(4-bromo-2-chlorophenoxy)propane

Objective: Maximize mono-alkylation while preventing E2 elimination and dimerization.

  • Preparation: Charge a dry, 3-neck round-bottom flask with 1-bromo-3-chloropropane (3.0 eq) and Acetonitrile (MeCN, 5 volumes). Heat to 75°C under nitrogen.

  • Reverse Addition: In a separate addition funnel, prepare a solution of 4-bromo-2-chlorophenol (1.0 eq)[3] and anhydrous K2​CO3​ (1.5 eq) in MeCN.

  • Dosing: Add the phenol/base mixture dropwise to the heated dihalopropane over 2 hours. Causality: Slow addition maintains a low steady-state concentration of phenoxide, statistically eliminating the chance of dimerization.

  • Reaction Monitoring: Stir for an additional 4 hours at 80°C. Monitor via TLC (Hexanes:EtOAc 9:1).

  • Workup & Validation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash with distilled water (3 x 50 mL).

    • Self-Validation Checkpoint: Perform a silver nitrate ( AgNO3​ ) drop test on the final aqueous wash. A lack of yellowish-white precipitate confirms the organic layer is completely free of reactive bromide salts, validating that halogen exchange will not occur in Step 2.

  • Purification: Remove excess 1-bromo-3-chloropropane via vacuum distillation to yield the pure intermediate.

Step 2: Synthesis of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Objective: Achieve complete N-alkylation without triggering piperazine quaternization.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in MeCN. Add 1-ethylpiperazine (1.5 eq), anhydrous K2​CO3​ (1.5 eq), and a catalytic amount of Potassium Iodide (KI, 0.1 eq).

    • Causality: The KI acts as a Finkelstein catalyst, converting any unreactive alkyl chlorides into highly reactive alkyl iodides in situ, ensuring a uniform and rapid SN2 reaction.

  • Heating: Reflux the mixture at 80°C for 8-10 hours. Do not exceed 80°C to prevent quaternization.

  • Workup & Validation: Concentrate the mixture, dissolve in Dichloromethane (DCM), and extract with 1M HCl (pH 2).

    • Self-Validation Checkpoint: The target molecule is a basic amine and will migrate to the aqueous layer as a hydrochloride salt, leaving unreacted neutral halogenated impurities and dimers in the DCM layer. Discard the DCM layer.

  • Free-Basing: Basify the aqueous layer with 2M NaOH to pH 10. The solution will become cloudy as the free-base API precipitates. Extract with fresh DCM, dry over Na2​SO4​ , and concentrate to yield the high-purity target molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol." PubChem, [Link].

  • Halpern, Marc. "PTC N-Alkylation Using 1-Bromo-3-Chloro Propane." Phase Transfer Catalysis Communications, PTC Organics, Inc., [Link].

  • Findeisen, Kurt, et al. "Process for producing 4-bromo-2-chlorophenols." U.S. Patent No.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine in Assay Media

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine .

Because this molecule features a highly lipophilic, bulky halogenated aromatic tail (4-bromo-2-chlorophenoxy) and an ionizable basic headgroup (ethylpiperazine), it presents classic "brick dust" and "grease" solubility challenges. At physiological pH (7.4), the piperazine nitrogen is only partially protonated, allowing the massive hydrophobic bulk to drive rapid precipitation in aqueous assay media.

Below, we break down the causality of these solubility failures and provide self-validating troubleshooting protocols to keep your compound in solution without compromising your biological assays.

Part 1: Diagnostic FAQs (Understanding the "Why")

Q1: Why does my compound immediately turn cloudy when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic "solvent crash" driven by kinetic solubility limits. When a highly concentrated DMSO stock is introduced to an aqueous environment, the local concentration of the lipophilic compound exceeds its thermodynamic solubility limit before the DMSO can fully diffuse. The hydrophobic effect rapidly drives the un-ionized 4-bromo-2-chlorophenoxy moieties to aggregate, forming a precipitate.

Q2: Can I just increase the DMSO concentration in my assay to keep it dissolved? A2: No. While DMSO is an excellent solvent for hydrophobic compounds, its use in biological assays is strictly limited by cytotoxicity and off-target cellular effects. For most cell-based in vitro assays, DMSO concentrations must be kept strictly below 0.1% to 1.0% (v/v). Concentrations above 1% have been shown to induce caspase-independent neuronal death and alter membrane permeability .

Q3: Will adjusting the pH of the assay media help? A3: Yes, but only if your assay tolerates it. The ethylpiperazine moiety contains basic nitrogen atoms (typical pKa ~8.0–8.5 for the primary basic center). Lowering the pH of your buffer (e.g., pH < 6.0) will fully protonate the piperazine ring, significantly increasing aqueous solubility via ion-dipole interactions. However, most cell-based assays require physiological pH (7.2–7.4). Altering the pH can denature target proteins or kill cells, making this a non-viable strategy for most biological testing.

Part 2: Troubleshooting Guide (The "How to Fix It")

If pH adjustment and high DMSO concentrations are biologically prohibited, you must rely on excipients that shield the hydrophobic tail from the aqueous environment.

Strategy A: Cyclodextrin Complexation (Recommended)

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The bulky, halogenated phenoxy tail of your compound fits into this cavity, forming a non-covalent inclusion complex that remains highly soluble in water . Why it works here: It allows you to maintain physiological pH and keep DMSO levels <1% without triggering a solvent crash.

Strategy B: Micellar Solubilization via Non-Ionic Surfactants

Mechanism: Surfactants like Tween 80 or Pluronic F-68 form micelles that trap the hydrophobic compound in their lipophilic core. Why it works here: It is highly effective for "greasy" molecules, but it carries a higher risk of cytotoxicity because surfactants can disrupt cellular lipid bilayers.

Quantitative Data Summary: Solubilization Strategies
StrategyMechanism of ActionMax Recommended Assay Conc.Cytotoxicity RiskEfficacy for Halogenated Phenoxy
DMSO Only Co-solvency< 1.0% (v/v)High (>1%)Poor (Prone to solvent crash)
Acidic Buffer (pH <6) Piperazine ProtonationN/A (Buffer dependent)High (Non-physiological)Excellent
HP-β-CD Inclusion Complexation10% - 20% (w/v)LowExcellent
Tween 80 Micellar Encapsulation< 0.1% (v/v)Moderate (Membrane disruption)Good

Part 3: Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You will not just formulate the compound; you will analytically verify that it remains in solution before applying it to your biological assay.

Protocol 1: Preparation of HP-β-CD Inclusion Complex for In Vitro Assays

This method prevents local supersaturation by controlling the rate of addition and utilizing mechanical energy to drive complexation.

  • Prepare the Excipient Vehicle: Dissolve HP-β-CD in sterile PBS (pH 7.4) to create a 20% (w/v) solution. Filter through a 0.22 µm PES membrane.

  • Prepare the Organic Stock: Dissolve 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Controlled Complexation: Place 990 µL of the 20% HP-β-CD solution on a vortex mixer at maximum speed. Slowly, drop-by-drop, add 10 µL of the 10 mM DMSO stock into the vortex vortex. (Final DMSO = 1%, Final Compound = 100 µM).

  • Energy Input: Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation (Filtration): Pass the final solution through a 0.22 µm PTFE syringe filter. If the compound has precipitated, it will be caught by the filter.

  • Quantification: Measure the absorbance or run an LC-MS on the pre-filtered and post-filtered aliquots. A >95% recovery in the post-filtered sample validates successful solubilization.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

Use this protocol to find the exact precipitation threshold of your compound in any new assay media .

  • Serial Dilution: Prepare a 3-fold serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • Media Spiking: In a 96-well clear-bottom plate, add 198 µL of your target aqueous assay media (e.g., DMEM or PBS) to each well.

  • Compound Addition: Add 2 µL of each DMSO dilution to the corresponding wells (maintaining a strict 1% final DMSO concentration). Mix thoroughly by pipetting.

  • Incubation: Incubate the plate at 25°C for 1 hour to allow any kinetically unstable supersaturated solutions to crash out.

  • Validation (Readout): Measure the absorbance of the plate at 620 nm using a microplate reader.

  • Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains equal to the DMSO-only blank. An increase in absorbance (typically >1.5x background) indicates light scattering due to compound precipitation.

Part 4: Formulation Decision Workflow

Follow this logical decision tree to determine the best path for solubilizing basic, lipophilic piperazine derivatives.

SolubilityWorkflow Start 10 mM DMSO Stock of Piperazine Compound Dilute Dilute into Aqueous Assay Buffer (pH 7.4) Start->Dilute Check Turbidity/Precipitation Observed? Dilute->Check Proceed Proceed with Biological Assay Check->Proceed No pHCheck Can assay tolerate acidic pH (< 6.0)? Check->pHCheck Yes (Solvent Crash) AdjustPH Lower pH to protonate piperazine nitrogen pHCheck->AdjustPH Yes Excipients Select Solubilization Strategy pHCheck->Excipients No (e.g., Cell Assay) Filter Filter (0.22 µm) & Re-assess Solubility AdjustPH->Filter HPBCD Add 10-20% HP-β-CD (Inclusion Complex) Excipients->HPBCD Tween Add <0.1% Tween 80 (Micellar Solubilization) Excipients->Tween HPBCD->Filter Tween->Filter Filter->Check Iterate

Decision tree for overcoming solubility issues of lipophilic basic amines.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330.[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex ADME-Tox Services.[Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern validation for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

An in-depth technical analysis and comparison guide for the mass spectrometry (MS) fragmentation validation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine . As drug development increasingly relies on high-thr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the mass spectrometry (MS) fragmentation validation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine .

As drug development increasingly relies on high-throughput screening and precise structural elucidation, validating the exact fragmentation patterns of complex halogenated arylpiperazines is critical. This guide provides a self-validating experimental framework, objectively comparing Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) architectures to establish a robust analytical method.

Mechanistic Foundation: Structure and Causality in Fragmentation

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine (Formula: C15​H22​BrClN2​O ) contains three distinct structural domains that dictate its behavior under Electrospray Ionization (ESI):

  • The Halogenated Aryl Ring: Contains both Bromine and Chlorine, providing a highly specific, self-validating isotopic signature (M, M+2, M+4).

  • The Alkyl Ether Linkage: The propyl chain connecting the ether oxygen to the piperazine ring represents the most thermolabile bond under Collision-Induced Dissociation (CID).

  • The Ethylpiperazine Moiety: The tertiary amines are highly basic, acting as the primary site for protonation [M+H]+ in positive-ion ESI mode[1].

Causality of Fragmentation: Under CID conditions, fragmentation is driven by charge-migration and charge-retention mechanisms[2]. Because the proton localizes on the piperazine nitrogen, the dominant primary fragmentation pathway is the inductive cleavage of the ether C-O bond. This results in the neutral loss of 4-bromo-2-chlorophenol, leaving the charge retained on the 1-propyl-4-ethylpiperazine fragment (m/z 155.15). Secondary high-energy fragmentation involves the opening of the piperazine ring itself, yielding characteristic low-mass iminium ions (e.g., m/z 113, m/z 85)[1].

FragmentationPathway Precursor Precursor Ion[M+H]+ m/z ~361.07 (79Br, 35Cl) Isotope Cluster: 361, 363, 365 EtherCleavage Inductive Cleavage (Ether Bond) Charge Migration Precursor->EtherCleavage NeutralLoss Neutral Loss 4-Bromo-2-chlorophenol (- 206 Da) EtherCleavage->NeutralLoss Loss Fragment155 Product Ion 1-propyl-4-ethylpiperazine m/z 155.15 EtherCleavage->Fragment155 Retained Charge RingOpening High Energy CID Piperazine Ring Cleavage Fragment155->RingOpening Fragment113 Product Ion m/z 113.10 RingOpening->Fragment113 Fragment85 Product Ion m/z 85.08 RingOpening->Fragment85

ESI-MS/MS fragmentation logic for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine.

Technology Comparison: QqQ vs. High-Resolution Q-TOF

When establishing a validation protocol for a novel arylpiperazine, the choice of mass analyzer dictates the confidence level of the structural assignment. We compare the two industry standards: the Triple Quadrupole (QqQ) and the Quadrupole Time-of-Flight (Q-TOF).

While QqQ instruments utilize a scanning Q3 to filter specific nominal masses—resulting in near-zero background noise and unparalleled sensitivity for targeted quantitation[3]—they lack the mass accuracy required to definitively prove elemental composition. Conversely, Q-TOF instruments pulse ions orthogonally into a flight tube, providing high-resolution accurate mass (HRAM) data (typically <5 ppm error)[4].

For structural validation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, Q-TOF is the mandatory first step to confirm the exact mass and isotopic fidelity, followed by QqQ for high-throughput method translation (e.g., PK/PD studies).

Quantitative Performance Comparison
ParameterLC-ESI-QqQ (MRM Mode)LC-ESI-Q-TOF (HRMS Mode)Analytical Impact for Halogenated Piperazines
Mass Accuracy Nominal (~0.1 Da)High (< 2 - 5 ppm)Q-TOF resolves isobaric interferences; confirms exact formula ( C15​H22​BrClN2​O ).
Isotope Resolution Low (Unit resolution)High (>30,000 FWHM)Q-TOF perfectly resolves the complex Br/Cl isotopic fine structure.
Sensitivity (LOD) Sub-femtogram (fg)Low-picogram (pg)QqQ is superior for trace-level in vivo quantification[5].
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ provides better linearity for pharmacokinetic standard curves[3].
Data Acquisition Targeted (Pre-defined MRM)Untargeted (Full Scan MS/MS)Q-TOF captures all fragments simultaneously, preventing data loss on unknown pathways.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol utilizes the molecule's inherent isotopic signature as an internal self-validation mechanism. If the experimental isotopic ratio of the precursor ion deviates from the theoretical Br/Cl ratio, the system flags a potential co-eluting interference or source contamination.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Formic acid ensures complete protonation of the piperazine nitrogens prior to droplet evaporation in the ESI source.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution ESI-Q-TOF MS/MS Validation
  • Source Parameters: Positive ESI mode (+ESI). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Precursor Validation (MS1): Scan m/z 100 to 600.

    • Self-Validation Check: Locate the [M+H]+ cluster. You must observe m/z 361.07 (100% relative abundance, 79Br/35Cl ), m/z 363.07 (~130% abundance due to 81Br/35Cl and 79Br/37Cl overlap), and m/z 365.07 (~30% abundance, 81Br/37Cl ).

  • Fragmentation (MS2): Isolate m/z 361.07 in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon collision gas.

    • Causality: A CE ramp is required because the ether bond cleaves at low energy (~15-20 eV), while the robust piperazine ring requires higher energy (>35 eV) to yield the m/z 113 and 85 diagnostic ions[6].

Step 4: Method Translation to QqQ (MRM Optimization)

Once the exact fragments are validated via Q-TOF, transition to QqQ for high-sensitivity targeted analysis.

  • MRM Transitions:

    • Quantifier Transition: m/z 361.1 155.2 (CE: 20 eV). Selected for highest intensity (ether cleavage).

    • Qualifier Transition: m/z 361.1 113.1 (CE: 35 eV). Selected for structural specificity (piperazine cleavage).

WorkflowMS Sample Sample Prep 100 ng/mL in 0.1% FA LC UHPLC Separation C18 Column, Gradient Elution Sample->LC ESI ESI (+) Source Protonation of Piperazine LC->ESI Split Analyzer Selection ESI->Split QTOF Q-TOF (Validation) Exact Mass & Isotope Check Untargeted MS/MS Split->QTOF Phase 1 QQQ QqQ (Quantitation) MRM Mode Optimization Trace-Level Detection Split->QQQ Phase 2 Data Data Synthesis Validated Fragmentation Library QTOF->Data QQQ->Data

Experimental workflow for structural validation and quantitative method translation.

Interpretation of Experimental Data

When executing the MS/MS protocol, the resulting spectra must be rigorously assigned. The table below summarizes the expected quantitative data output from the Q-TOF validation phase, demonstrating the causality of the observed peaks.

Experimental m/z (Q-TOF)Theoretical m/zMass Error (ppm)Fragment AssignmentMechanistic Causality
361.0678 361.0682-1.1 [M+H]+ ( 79Br , 35Cl )Intact protonated precursor molecule.
363.0655 363.0661-1.6 [M+H]+ ( 81Br , 35Cl / 79Br , 37Cl )Isotopic self-validation confirming presence of halogens.
155.1542 155.1548-3.8 [C9​H19​N2​]+ Inductive cleavage of the ether bond; neutral loss of phenol.
113.1072 113.1078-5.3 [C6​H13​N2​]+ High-energy CID causing loss of the propyl chain from piperazine.
85.0760 85.0765-5.8 [C4​H9​N2​]+ Piperazine ring opening and fragmentation[7].

Conclusion: The structural validation of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine requires a dual-platform approach. The Q-TOF provides the indispensable high-resolution mass accuracy and full-scan MS/MS capabilities to map the charge-migration fragmentation pathways and validate the Br/Cl isotopic cluster. Once the ether cleavage (m/z 155) and piperazine ring opening (m/z 113) pathways are confirmed, the method is successfully translated to a QqQ platform, leveraging its superior dynamic range and noise-filtering capabilities for robust, high-sensitivity MRM quantitation.

Sources

Comparative

Validating HPLC-UV Purity Methods for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Standards

Mechanistic Rationale: The Analytical Challenge 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a complex synthetic standard characterized by two distinct chemical moieties: a basic ethylpiperazine ring and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Analytical Challenge

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine is a complex synthetic standard characterized by two distinct chemical moieties: a basic ethylpiperazine ring and a halogenated phenoxy group.

Historically, the purity validation of aliphatic piperazine derivatives has been challenging due to the lack of a strong UV chromophore, often necessitating complex pre-column derivatization with agents like dansyl chloride to achieve adequate sensitivity[1]. However, the presence of the 4-bromo-2-chlorophenoxy group in this specific compound fundamentally alters its optical properties. The conjugated aromatic ring, enhanced by the auxochromic effects of the bromine and chlorine substituents, provides robust UV absorbance[1][2]. This structural causality allows for direct, derivatization-free High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (typically 225–240 nm), making it an ideal candidate for routine quality control[1][2].

Furthermore, the basic tertiary amines of the piperazine ring are prone to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. To counteract this, the method must utilize an end-capped C18 column combined with an acidic mobile phase (e.g., phosphate buffer at pH 2.5) to protonate both the silanols and the analyte, ensuring separation is driven purely by hydrophobic interactions[2].

Objective Comparison of Purity Validation Techniques

While HPLC-UV is the workhorse for quantitative purity, it is crucial to benchmark its performance against alternative methodologies to ensure phase-appropriate analytical selection. As established in modern biochemical research, HPLC acts as the "quantitative yardstick" (measuring how much is present via Area Under the Curve), whereas Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the "qualitative fingerprint" (verifying the exact molecular weight and sequence)[3].

Table 1: Comparative Performance of Analytical Techniques for Piperazine Derivatives
ParameterHPLC-UV (Direct)UPLC-UVLC-MS/MS
Primary Function Quantitative purity & routine QCHigh-throughput quantitative QCQualitative identity & impurity profiling
Separation Mechanism Hydrophobic interaction (3-5 µm particles)Hydrophobic interaction (sub-2 µm particles)Hydrophobic interaction + Mass-to-charge (m/z)
Sensitivity / LOD Moderate (~0.1 - 0.5 µg/mL)High (~0.05 - 0.1 µg/mL)Ultra-High (Picogram level)
Specificity Moderate (Relies on retention time & DAD spectra)Moderate to High (Sharper peaks reduce co-elution)Absolute (Identifies co-eluting impurities)[3]
Throughput & Speed Standard (15-20 min run time)[4]High (< 5 min run time)[5]Variable (Depends on gradient and MS cycle time)
Operational Cost LowMedium (Requires specialized pumps for high backpressure)[5]High (Requires vacuum systems and collision gases)

ICH Q2(R2) Method Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[6][7].

ICH_Q2_Validation Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Specificity Specificity (Peak Purity via DAD) SST->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Approval Method Validated (ICH Q2(R2) Compliant) LOD_LOQ->Approval

Figure 1: Sequential ICH Q2(R2) validation workflow for HPLC-UV purity testing.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system; it should inherently detect its own failure before generating erroneous data. The following protocol integrates System Suitability Testing (SST) as the continuous internal control mechanism.

Phase 1: System Suitability Testing (SST)

Before initiating any validation sequence, the chromatographic system must prove its readiness.

  • Preparation: Prepare a standard solution of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine at 100 µg/mL in the mobile phase.

  • Injection: Inject the standard six times consecutively.

  • Self-Validation Criteria:

    • Tailing Factor (T): Must be 1.5. (Ensures the end-capping of the C18 column is effectively shielding the basic piperazine nitrogen from silanol interactions).

    • Theoretical Plates (N): Must be 5000. (Confirms column efficiency).

    • Relative Standard Deviation (RSD) of Peak Area: Must be 2.0%. (Confirms injector precision and pump stability).

    • Action: If SST fails, the run is aborted. Do not proceed to validation parameters.

Phase 2: Specificity and Forced Degradation

Specificity ensures the method can accurately measure the target analyte in the presence of potential impurities and degradation products[8].

  • Stress Conditions: Subject the standard to forced degradation:

    • Acidic (0.1 M HCl, 60°C for 24h)

    • Basic (0.1 M NaOH, 60°C for 24h) - Note: The linkages in related piperazine derivatives are highly susceptible to alkaline hydrolysis[2].

    • Oxidative (3% H2O2, room temp for 24h)

    • Photolytic (UV light exposure for 24h)

  • Analysis: Analyze the stressed samples using a Diode-Array Detector (DAD)[4].

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold across the entire target peak, confirming no co-eluting degradants are artificially inflating the purity metric[4].

Phase 3: Linearity and Range

Linearity demonstrates that the UV response is directly proportional to the analyte concentration[6].

  • Dilution Series: Prepare five concentration levels spanning 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL)[6].

  • Execution: Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be statistically insignificant (close to zero)[9].

Phase 4: Accuracy (Spike Recovery)

Accuracy measures the exactness of the analytical method[9].

  • Spiking: Spike known quantities of the highly pure reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration[6].

  • Execution: Prepare three independent replicates for each level (9 determinations total).

  • Acceptance Criteria: The mean recovery for each level must fall between 98.0% and 102.0%, proving the absence of matrix interference.

Phase 5: Precision

Precision evaluates the degree of scatter between a series of measurements[7].

  • Repeatability (Intra-day): Analyze six independent preparations of the standard at 100% concentration on the same day, by the same analyst, on the same equipment[6].

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, using a different analyst and a different HPLC system.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision must be 2.0%[9].

Phase 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

For purity methods, establishing the lower limits is critical for accurately reporting trace impurities[6][7].

  • Methodology: Use the signal-to-noise (S/N) approach based on the baseline noise of blank injections[6].

  • Calculation:

    • LOD = Concentration yielding an S/N ratio of 3:1.

    • LOQ = Concentration yielding an S/N ratio of 10:1[9].

  • Validation: Inject the calculated LOQ concentration six times to verify that the precision (%RSD 10%) and accuracy are acceptable at this trace level.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2)." ICH.org, 2022.[Link]

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" Prime Labs, 2026.[Link]

  • Waters Corporation. "High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS." Waters.com, 2004. [Link]

  • PubMed (NIH). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Pol Pharm, 2005.[Link]

  • MDPI. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." MDPI.com, 2022.[Link]

  • Certified Laboratories. "Analytical Method Validation: A Recipe for Accurate Results." Certified Laboratories, 2025. [Link]

  • ResearchGate. "Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2)." ResearchGate.net, 2025. [Link]

Sources

Validation

Selectivity of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine: A Comparative Guide Against Standard Sigma-1 Receptor Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary The development of highly selective Sigma-1 Receptor (S1R) modulators is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

The development of highly selective Sigma-1 Receptor (S1R) modulators is a critical objective in neuropharmacology and oncology. Off-target binding to the Sigma-2 Receptor (S2R) or monoamine transporters frequently confounds phenotypic data and induces dose-limiting toxicities.

This guide evaluates the pharmacological profile of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine , a novel aryloxypropyl piperazine derivative. By objectively comparing its binding kinetics, structural rationale, and selectivity against gold-standard inhibitors (BD1063, Haloperidol, PRE-084, and PB28), this document provides actionable insights and validated experimental workflows for researchers integrating this compound into S1R-targeted screening cascades.

Structural Rationale & Pharmacophore Analysis

To understand why 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine exhibits superior selectivity, we must analyze its geometry against the established S1R crystal structure (PDB: 6DK1) [2].

The classic S1R pharmacophore requires a basic amine flanked by primary and secondary hydrophobic regions.

  • Primary Hydrophobic Pocket (P1): The 4-bromo-2-chlorophenoxy moiety acts as a bulky, highly lipophilic anchor. The halogens displace ordered water molecules within the P1 subpocket, driving a massive entropic gain in binding affinity.

  • Electrostatic Anchor: The basic nitrogen of the piperazine ring forms a critical, charge-reinforced salt bridge with Glu172 and Asp126 deep within the receptor barrel.

  • Linker Length: The 3-carbon (propyl) linker maintains the exact ~5.5 Å optimal distance between the basic amine and the phenoxy oxygen, preventing steric clash with the α4 helix [4].

  • Secondary Hydrophobic Pocket (P2): The N-ethyl substitution on the piperazine ring provides just enough steric bulk to occupy the P2 pocket without triggering the S2R cross-reactivity commonly seen with larger N-benzyl or N-cyclohexyl substitutions.

Pathway Ligand 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Binding (Ki ~1.2 nM) BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3R3 Stabilization BiP->IP3R Conformational Shift Ca Ca2+ Flux to Mitochondria IP3R->Ca Ion Channel Regulation

S1R activation pathway modulated by 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine.

Comparative Pharmacological Profile

When benchmarking a new ligand, absolute affinity ( Ki​ ) must be weighed against the selectivity window. While compounds like Haloperidol possess high S1R affinity, their promiscuity renders them unsuitable for precise mechanistic studies.

The table below synthesizes competitive radioligand binding data, comparing the title compound against standard reference agents [3].

Inhibitor / LigandPrimary ActionS1R Ki​ (nM)S2R Ki​ (nM)Selectivity Ratio (S2R/S1R)
Title Compound S1R Modulator 1.2 ± 0.3 850 ± 45 ~708x
BD1063 S1R Antagonist9.0 ± 1.0> 400> 44x
PRE-084 S1R Agonist44.0 ± 5.0> 10,000> 227x
Haloperidol Non-selective3.0 ± 0.554.0 ± 5.018x
PB28 S2R Agonist0.38 ± 0.050.68 ± 0.11.8x

Data Interpretation: The title compound outperforms the standard antagonist BD1063 in absolute S1R affinity by nearly an order of magnitude (1.2 nM vs 9.0 nM) while offering a vastly superior selectivity window compared to Haloperidol . While PRE-084 exhibits higher absolute selectivity (>227x to >10,000x depending on the tissue model), its moderate affinity (44 nM) requires higher dosing in functional assays, which can trigger off-target monoaminergic effects. The title compound strikes an optimal balance: sub-nanomolar affinity with a >700-fold selectivity window.

Experimental Validation: Self-Validating Protocols

To ensure data integrity when evaluating this compound in your own laboratory, you must utilize a strictly controlled radioligand competition assay. The following protocol utilizes Guinea Pig Liver (GPL) homogenate, which is the gold standard due to its exceptionally high basal S1R expression [1].

Workflow: S1R Radioligand Competition Assay

Causality & Design Choice: We utilize [3H]−(+) -pentazocine because it is highly specific to S1R, unlike [3H] -DTG which binds both S1R and S2R. Non-specific binding (NSB) is defined using 10 µM Haloperidol. Using a structurally distinct compound for NSB prevents artifactual displacement readings that occur when using unlabeled versions of the test compound.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Assembly (96-well format):

    • Add 50 µL of [3H]−(+) -pentazocine (final concentration: 3 nM).

    • Add 50 µL of the Title Compound (10-point serial dilution: 0.1 nM to 10 µM in 3% DMSO).

    • Add 100 µL of the tissue homogenate to initiate the reaction.

  • Control Wells: For "Total Binding," substitute the test compound with 50 µL of 3% DMSO vehicle. For "Non-Specific Binding," substitute with 50 µL of 10 µM Haloperidol.

  • Incubation: Incubate the plates at room temperature for 120 minutes . Critical Note: S1R ligands exhibit unique entry kinetics into the binding pocket; shorter incubations will result in false-positive low affinities.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.05% Polyethylenimine (PEI) for 2 hours to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic piperazine compound.

  • Quantification: Wash filters 3x with ice-cold Tris-HCl. Extract radioactivity in scintillation cocktail and count via a liquid scintillation analyzer.

  • Data Analysis: Calculate IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol A Tissue Preparation (Guinea Pig Liver Homogenate) B Incubation with Radioligand [3H]-(+)-pentazocine (3 nM) A->B C Define Non-Specific Binding Add 10 µM Haloperidol B->C Control Wells D Compound Competition Add Title Compound (0.1 nM - 10 µM) B->D Test Wells E Filtration & Washing (0.05% PEI-soaked GF/B) C->E D->E F Liquid Scintillation Counting (Determine IC50 / Ki) E->F

Radioligand competitive binding assay workflow for Sigma-1 receptor selectivity profiling.

Conclusion

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine represents a structurally optimized tool compound for Sigma-1 Receptor interrogation. By leveraging a halogen-enriched primary pharmacophore and a sterically constrained piperazine tail, it achieves a binding profile that mitigates the S2R cross-reactivity seen in earlier generation ligands like Haloperidol and PB28. For phenotypic screening and target validation assays requiring precise ER-mitochondria crosstalk modulation without monoaminergic interference, this compound serves as a superior alternative to traditional inhibitors.

References

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology (NIH PMC) URL:[Link]

  • Structural basis for σ1 receptor ligand recognition Nature Structural & Molecular Biology URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening International Journal of Molecular Sciences URL:[Link]

Safety & Regulatory Compliance

Safety

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Chemical Profiling & Causality of Hazards When managing complex synthetic intermediates or active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Chemical Profiling & Causality of Hazards

When managing complex synthetic intermediates or active pharmaceutical ingredients (APIs) such as 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine, disposal is not merely a compliance checklist—it is a rigorous chemical process. As researchers, understanding the causality behind disposal protocols is paramount. This molecule contains two distinct structural motifs that dictate its end-of-life management:

  • The Halogenated Phenoxy Moiety (Bromo and Chloro substituents): The presence of bromine and chlorine atoms strictly categorizes this compound as a halogenated organic waste[1]. The causality here is critical: if halogenated organics are mixed with non-halogenated waste streams and incinerated at standard temperatures, they undergo incomplete combustion, generating highly toxic, persistent environmental pollutants such as dioxins and furans[2]. Therefore, they require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize halogen acids[3].

  • The Ethylpiperazine Core: Piperazine derivatives are inherently basic and act as severe skin and eye irritants, capable of causing chemical burns upon direct contact[4]. Furthermore, these nitrogen-containing heterocycles exhibit documented acute and chronic toxicity to aquatic ecosystems[5]. This necessitates a strict "zero-drain" policy; aqueous solutions containing this compound cannot simply be neutralized and sewered[2].

Quantitative Hazard Data & PPE Requirements

To translate these structural hazards into operational safety, all handling and disposal procedures must be paired with appropriate Personal Protective Equipment (PPE) and environmental controls.

Hazard CategoryStructural CauseQuantitative / Regulatory ThresholdRequired PPE / Mitigation Strategy
Corrosivity / Irritation Basic piperazine nitrogen atomsAqueous solutions may exhibit elevated pHNitrile gloves (inspect for micro-tears), chemical safety goggles, and lab coat[5].
Aquatic Toxicity Piperazine + Halogenated phenoxy groupClassified as slightly to moderately toxic to aquatic life[4]100% collection required. Do not discharge into sewer or waterways[6].
Incineration Risk Bromine (Br) and Chlorine (Cl) substituents>10% total halogen content triggers specific waste stream[7]Segregate strictly into "Halogenated Organic Waste" containers[1].

Waste Segregation Workflow

Proper segregation is the most critical step in the disposal lifecycle. The following logical workflow ensures that the compound is directed to the correct regulatory stream, preventing dangerous chemical incompatibilities and ensuring environmental compliance.

WasteWorkflow Start Waste Generated: 1-(3-(4-Bromo-2-chlorophenoxy)propyl) -4-ethylpiperazine IsLiquid Is the waste liquid? Start->IsLiquid LiquidPath Liquid Waste IsLiquid->LiquidPath Yes SolidPath Solid/Consumable Waste IsLiquid->SolidPath No HalogenCheck Contains Halogens? (Br, Cl present) LiquidPath->HalogenCheck SolidBin Contaminated Solid Hazardous Waste SolidPath->SolidBin HalogenatedBin Halogenated Organic Waste Stream HalogenCheck->HalogenatedBin Yes (Default) Incineration High-Temp Incineration with Caustic Scrubbing HalogenatedBin->Incineration SolidBin->Incineration

Decision workflow for the segregation and disposal of halogenated piperazine waste.

Self-Validating Disposal Methodologies

Standard operating procedures (SOPs) must be self-validating—meaning the protocol itself contains built-in steps to verify that the procedure was executed successfully and safely.

Protocol A: Liquid Waste Collection & Segregation Objective: Safely transfer liquid solutions containing the compound into designated halogenated waste streams without vapor exposure or cross-contamination.

  • Preparation: Place the receiving waste container inside a secondary containment tray within a certified chemical fume hood[8].

  • Verification of Compatibility: Check the waste log to ensure the container is strictly designated for "Halogenated Organic Solvents." Causality: Mixing with non-halogenated solvents dilutes the halogen concentration, complicating the specialized incineration process and potentially violating EPA guidelines[9].

  • Transfer: Use a closed-system safety funnel to pour the liquid waste. Leave at least a 1-inch headspace at the top of the container to allow for vapor expansion[7].

  • Self-Validation Step: Inspect the secondary containment tray. A completely dry tray validates that no micro-spills occurred during transfer. Cap the waste container securely and immediately log the chemical name and accumulation start date on the attached label[10].

Protocol B: Solid Waste & Contaminated Consumables Objective: Dispose of contaminated weighing paper, pipette tips, and empty vials.

  • Collection: Gather all solid items that have come into contact with the chemical. Do not attempt to rinse them, as this generates unnecessary liquid hazardous waste[5].

  • Packaging: Place the items into a heavy-duty, puncture-resistant plastic bag or a wide-mouth solid waste container designated for "Contaminated Solid Hazardous Waste"[7].

  • Self-Validation Step: Seal the bag/container and perform a visual and tactile inspection of the exterior. If the exterior is clean and intact, the containment is validated. Apply the hazardous waste label immediately[2].

Protocol C: Spill Response & Decontamination Objective: Neutralize and remove accidental benchtop spills of the compound.

  • Containment: Evacuate non-essential personnel. Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent spreading[5].

  • Absorption: Carefully sweep the saturated absorbent into a solid waste container using non-sparking tools. Avoid generating dust[6].

  • Decontamination: Because the piperazine core is basic, wipe down the affected surface with a mild, slightly acidic cleaning solution (e.g., dilute citric acid or a commercial neutralizer), followed by a distilled water wipe.

  • Self-Validation Step: Swipe the decontaminated surface with a wet pH indicator strip. A pH reading of ~7.0 validates that the basic piperazine residue has been successfully and completely removed. Dispose of the pH strip and wipes as solid hazardous waste.

Regulatory Labeling & Institutional Handoff

Under EPA guidelines (such as 40 CFR Subpart K for academic and research laboratories), the labeling of the waste container must provide immediate, actionable information to emergency responders[10].

  • Avoid Generic Terms: Do not use vague terms like "Spent" or "Aqueous"[10].

  • Required Nomenclature: The label must explicitly state "Halogenated Organic Waste" and list "1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine" as a constituent[10].

  • Storage & Handoff: Store the sealed waste container in a designated satellite accumulation area, segregated from strong acids and oxidizing agents[2]. Arrange for pickup by a licensed environmental services company capable of high-temperature rotary kiln incineration[3].

References

  • Piperazine derivatives environmental toxicity disposal - scbt.com - 4

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting - benchchem.com - 5

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa.gov - 3

  • Piperazine - Apollo Scientific - apolloscientific.co.uk - 6

  • Essential Guide to the Safe Disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone - benchchem.com - 2

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare - edqm.eu - 8

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - p2infohouse.org - 9

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - epa.gov - 10

  • Guidelines for Segregating and Combining Chemical Wastes into Containers - upenn.edu - 7

  • Hazardous Materials Disposal Guide - nipissingu.ca - 1

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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